L694247
Descripción
Propiedades
IUPAC Name |
N-[4-[[5-[3-(2-aminoethyl)-1H-indol-5-yl]-1,2,4-oxadiazol-3-yl]methyl]phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3S/c1-29(26,27)25-16-5-2-13(3-6-16)10-19-23-20(28-24-19)14-4-7-18-17(11-14)15(8-9-21)12-22-18/h2-7,11-12,22,25H,8-10,21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXMQLISPYELRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)CC2=NOC(=N2)C3=CC4=C(C=C3)NC=C4CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20160175 | |
| Record name | L 694247 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20160175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137403-12-4 | |
| Record name | N-[4-[[5-[3-(2-Aminoethyl)-1H-indol-5-yl]-1,2,4-oxadiazol-3-yl]methyl]phenyl]methanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137403-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L 694247 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137403124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L 694247 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20160175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-694,247 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZ5DP5EN56 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
L694247: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of L694247, a potent and selective serotonin 5-HT1D receptor agonist. The information presented herein is compiled from peer-reviewed scientific literature to support research and drug development activities.
Core Mechanism of Action
This compound is a high-affinity, full agonist for the serotonin 5-HT1D and 5-HT1B receptors.[1] Its primary mechanism of action involves binding to these receptors, which are G protein-coupled receptors (GPCRs), and initiating a downstream signaling cascade. The activation of 5-HT1D/1B receptors by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] This signaling pathway is implicated in a variety of physiological processes, including neurotransmitter release and vasoconstriction.[2][3]
Quantitative Pharmacological Data
The following tables summarize the binding affinities and functional potencies of this compound in comparison to the established 5-HT1-like receptor agonist, sumatriptan.
Table 1: Radioligand Binding Affinities of this compound and Sumatriptan at Various Serotonin Receptor Subtypes.[2]
| Receptor Subtype | This compound (pIC50) | Sumatriptan (pIC50) |
| 5-HT1D | 10.03 | 8.22 |
| 5-HT1B | 9.08 | 5.94 |
| 5-HT1A | 8.64 | 6.14 |
| 5-HT1C | 6.42 | 5.0 |
| 5-HT2 | 6.50 | < 5.0 |
| 5-HT1E | 5.66 | 5.64 |
| 5-HT3 | Inactive | Inactive |
pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates a higher binding affinity.
Table 2: Functional Potency of this compound and Sumatriptan in 5-HT1D Receptor-Mediated Functional Assays.[2]
| Functional Assay | This compound (pEC50) | Sumatriptan (pEC50) |
| Inhibition of forskolin-stimulated adenylyl cyclase in guinea-pig substantia nigra | 9.1 | 6.2 |
| Inhibition of K+-evoked [3H]-5-HT release from guinea-pig frontal cortex slices | 9.4 | 6.5 |
pEC50 is the negative logarithm of the half maximal effective concentration (EC50). A higher pEC50 value indicates a higher potency.
Signaling Pathway
The activation of 5-HT1D receptors by this compound triggers a well-defined intracellular signaling cascade.
Caption: this compound signaling pathway via the 5-HT1D receptor.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound for various serotonin receptor subtypes.
Methodology:
-
Tissue Preparation: Specific brain regions from guinea pigs or pigs, known to be enriched in the respective 5-HT receptor subtypes, were homogenized in an appropriate buffer.
-
Incubation: The homogenates were incubated with a specific radioligand for each receptor subtype (e.g., [3H]-5-HT for 5-HT1D) and varying concentrations of the test compound (this compound or sumatriptan).
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters was measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) was determined by non-linear regression analysis. The pIC50 was then calculated.
Caption: Experimental workflow for radioligand binding assays.
Functional Assays
Objective: To determine the functional potency of this compound in a 5-HT1D receptor-mediated cellular response.
Methodology:
-
Tissue Preparation: Homogenates of guinea-pig substantia nigra were prepared.
-
Incubation: The homogenates were incubated with forskolin (an adenylyl cyclase activator), ATP, and varying concentrations of the test compound.
-
cAMP Measurement: The reaction was stopped, and the amount of cAMP produced was measured using a competitive protein binding assay.
-
Data Analysis: The concentration of the test compound that produced 50% of the maximal inhibitory effect (EC50) was determined, and the pEC50 was calculated.[2]
Objective: To assess the functional potency of this compound in a neurochemical assay.
Methodology:
-
Tissue Preparation: Slices of guinea-pig frontal cortex were pre-loaded with [3H]-5-HT.
-
Perfusion: The slices were perfused with a physiological buffer.
-
Stimulation: The release of [3H]-5-HT was stimulated by a high concentration of potassium (K+).
-
Drug Application: Varying concentrations of the test compound were included in the perfusion medium prior to and during K+ stimulation.
-
Quantification: The amount of [3H]-5-HT released into the perfusate was measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibited the K+-evoked release by 50% (EC50) was determined, and the pEC50 was calculated.[2]
References
L694247: A Technical Guide to a High-Affinity 5-HT1D Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of L694247, a potent and selective serotonin 5-HT1D receptor agonist. The information compiled herein, including pharmacological data, experimental methodologies, and pathway visualizations, is intended to serve as a comprehensive resource for professionals in the fields of pharmacology and drug development.
Core Pharmacological Data
This compound is a novel compound recognized for its high affinity and selectivity for the 5-HT1D receptor subtype. Its pharmacological profile has been characterized through various in vitro and in vivo studies, establishing it as a valuable tool for investigating the physiological roles of the 5-HT1D receptor.
Binding Affinity and Selectivity Profile
The binding affinity of this compound for the 5-HT1D receptor and its selectivity over other serotonin receptor subtypes have been determined through radioligand binding assays. The data, presented in pIC50 values (the negative logarithm of the molar concentration of a competing ligand that inhibits 50% of the specific binding of a radioligand), are summarized below. For comparative purposes, data for the well-known 5-HT1-like receptor agonist, sumatriptan, is also included.
| Receptor Subtype | This compound (pIC50) | Sumatriptan (pIC50) |
| 5-HT1D | 10.03 [1] | 8.22 [1] |
| 5-HT1B | 9.08[1] | 5.94[1] |
| 5-HT1A | 8.64[1] | 6.14[1] |
| 5-HT1C | 6.42[1] | 5.0[1] |
| 5-HT2 | 6.50[1] | < 5.0[1] |
| 5-HT1E | 5.66[1] | 5.64[1] |
| 5-HT3 | Inactive[1] | Inactive[1] |
Functional Activity
The agonist activity of this compound at the 5-HT1D receptor has been confirmed through functional assays that measure the downstream effects of receptor activation. The potency of this compound in these assays is expressed as pEC50 values (the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect).
| Functional Assay | This compound (pEC50) | Sumatriptan (pEC50) |
| Inhibition of Forskolin-Stimulated Adenylyl Cyclase in Guinea-Pig Substantia Nigra | 9.1[1] | 6.2[1] |
| Inhibition of K+-Evoked [3H]-5-HT Release from Guinea-Pig Frontal Cortex Slices | 9.4[1] | 6.5[1] |
Signaling Pathway and Experimental Visualizations
To further elucidate the mechanism of action and experimental investigation of this compound, the following diagrams visualize the key pathways and workflows.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize this compound. These protocols are based on standard pharmacological assays and are intended to be a guide for researchers.
Competitive Radioligand Binding Assay
This assay determines the binding affinity of a compound for a specific receptor.
-
Membrane Preparation:
-
Homogenize tissues or cells known to express the 5-HT1D receptor (e.g., guinea-pig substantia nigra or cells transfected with the human 5-HT1D receptor) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, combine the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [3H]5-HT), and varying concentrations of the unlabeled test compound (this compound).
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of inhibition of radioligand binding against the concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Inhibition of Forskolin-Stimulated Adenylyl Cyclase Assay
This functional assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP).
-
Cell/Membrane Preparation:
-
Use cells or membranes expressing the 5-HT1D receptor (e.g., guinea-pig substantia nigra).
-
-
Assay Procedure:
-
Pre-incubate the cells/membranes with varying concentrations of the agonist (this compound).
-
Stimulate adenylyl cyclase by adding a fixed concentration of forskolin.
-
Incubate for a defined period to allow for cAMP production.
-
Terminate the reaction, for example, by adding a stop solution or by heat inactivation.
-
-
cAMP Measurement:
-
Quantify the amount of cAMP produced using a commercially available cAMP assay kit (e.g., based on enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA)).
-
-
Data Analysis:
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the concentration of the agonist.
-
Determine the EC50 value from the resulting dose-response curve.
-
Inhibition of K+-Evoked [3H]-5-HT Release Assay
This assay assesses the functional activity of an agonist on presynaptic autoreceptors that regulate neurotransmitter release.
-
Brain Slice Preparation:
-
Prepare slices from a relevant brain region (e.g., guinea-pig frontal cortex).
-
Pre-incubate the slices with [3H]-5-HT to allow for its uptake into serotonergic nerve terminals.
-
-
Release Experiment:
-
Place the pre-loaded slices in a superfusion chamber and continuously perfuse with a physiological buffer.
-
Collect fractions of the superfusate at regular intervals.
-
Stimulate neurotransmitter release by briefly exposing the slices to a high concentration of potassium (K+).
-
Perform the K+ stimulation in the presence of varying concentrations of the agonist (this compound).
-
-
Data Analysis:
-
Measure the amount of [3H]-5-HT in each collected fraction using a scintillation counter.
-
Calculate the percentage of inhibition of K+-evoked [3H]-5-HT release for each agonist concentration.
-
Determine the EC50 value from the resulting dose-response curve.
-
GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the receptor of interest.
-
Membrane Preparation:
-
Prepare membranes from cells or tissues expressing the 5-HT1D receptor as described for the radioligand binding assay.
-
-
Assay Procedure:
-
Incubate the membranes with varying concentrations of the agonist (this compound) in the presence of a fixed concentration of [35S]GTPγS (a non-hydrolyzable GTP analog) and GDP.
-
Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit of the G-protein.
-
Incubate for a specific time to allow for [35S]GTPγS binding.
-
Terminate the reaction by rapid filtration.
-
-
Data Analysis:
-
Quantify the amount of [35S]GTPγS bound to the membranes using a scintillation counter.
-
Plot the amount of [35S]GTPγS bound against the agonist concentration.
-
Determine the EC50 and Emax (maximum effect) values from the resulting dose-response curve.
-
References
L694247 Receptor Binding Affinity and Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and selectivity of the potent serotonin receptor agonist, L694247. The information is compiled to serve as a detailed resource for researchers and professionals involved in drug discovery and development, with a focus on serotonergic systems.
Core Compound Profile: this compound
This compound, with the chemical name 2-[5-[3-(4-methylsulphonylamino)benzyl-1,2,4-oxadiazol-5-yl]-1H-indole-3-yl]ethylamine, is a highly potent and selective agonist for the 5-HT1D and 5-HT1B receptor subtypes.[1] Its high affinity and selectivity have made it a valuable tool for investigating the physiological roles of these specific serotonin receptor subtypes.
Quantitative Binding Affinity Data
The binding affinity of this compound for various serotonin (5-HT) receptor subtypes has been determined through radioligand binding assays. The data, presented as pIC50 values (the negative logarithm of the concentration required to inhibit 50% of radioligand binding), are summarized in the table below for clear comparison. A higher pIC50 value indicates a higher binding affinity. For comparative purposes, data for the well-known 5-HT1-like receptor agonist, sumatriptan, is also included.[1]
| Receptor Subtype | This compound (pIC50) | Sumatriptan (pIC50) |
| 5-HT1D | 10.03 | 8.22 |
| 5-HT1B | 9.08 | 5.94 |
| 5-HT1A | 8.64 | 6.14 |
| 5-HT2 | 6.50 | < 5.0 |
| 5-HT1C | 6.42 | 5.0 |
| 5-HT1E | 5.66 | 5.64 |
| 5-HT3 | Inactive | Inactive |
Table 1: Comparative binding affinities (pIC50) of this compound and Sumatriptan for various serotonin receptor subtypes. Data sourced from[1].
Receptor Selectivity Profile
This compound demonstrates high selectivity for the 5-HT1D and 5-HT1B receptors over other serotonin receptor subtypes. Its affinity for the 5-HT1D receptor is approximately 9-fold higher than for the 5-HT1B receptor and over 24-fold higher than for the 5-HT1A receptor. The compound shows significantly lower affinity for 5-HT1C, 5-HT2, and 5-HT1E receptors and is essentially inactive at the 5-HT3 receptor.[1] This selectivity profile makes this compound a more specific pharmacological tool compared to sumatriptan, which exhibits a less defined selectivity margin between the 5-HT1 subtypes.
Signaling Pathways
This compound acts as an agonist at 5-HT1D and 5-HT1B receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathway for these receptors involves the inhibition of adenylyl cyclase.
Upon agonist binding, the 5-HT1D receptor activates an associated inhibitory G-protein (Gi/o). This leads to the dissociation of the Gαi/o subunit, which in turn inhibits the activity of adenylyl cyclase. The reduction in adenylyl cyclase activity results in decreased production of the second messenger cyclic AMP (cAMP) from ATP. Lower levels of cAMP lead to reduced activation of Protein Kinase A (PKA) and a subsequent decrease in the phosphorylation of downstream target proteins, ultimately modulating cellular responses.
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the binding and functional activity of this compound.
Representative Radioligand Binding Assay Protocol
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor. A competitive binding assay format is used to determine the IC50 of a test compound, which can then be used to calculate the inhibition constant (Ki).
Objective: To determine the binding affinity (pIC50/Ki) of this compound for various serotonin receptor subtypes.
Materials:
-
Membrane Preparations: Homogenates from cells stably expressing the human recombinant 5-HT receptor subtypes (e.g., HEK293 or CHO cells) or from specific brain regions known to be rich in the receptor of interest (e.g., guinea-pig substantia nigra for 5-HT1D).
-
Radioligands: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the receptor of interest (e.g., [³H]-5-HT for 5-HT1D receptors).
-
Test Compound: this compound at a range of concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled ligand known to bind to the receptor (e.g., 10 µM serotonin).
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., MgCl2).
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound ligand.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound). For total binding wells, no test compound is added. For non-specific binding wells, a high concentration of a non-labeled ligand is added.
-
Equilibration: Incubate the plates at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Convert the IC50 to pIC50 for the data table (-log(IC50)).
-
Functional Assay: Adenylyl Cyclase Inhibition
This assay measures the functional consequence of this compound binding to Gi/o-coupled receptors by quantifying the inhibition of adenylyl cyclase activity.
Objective: To determine the functional potency (pEC50) of this compound in inhibiting adenylyl cyclase activity.
Materials:
-
Membrane Preparations: From a tissue known to express the target receptor and adenylyl cyclase, such as guinea-pig substantia nigra for 5-HT1D receptor-mediated responses.[1]
-
Forskolin: A direct activator of adenylyl cyclase, used to stimulate cAMP production.
-
Test Compound: this compound at a range of concentrations.
-
ATP: The substrate for adenylyl cyclase.
-
cAMP Assay Kit: To measure the amount of cAMP produced (e.g., an ELISA-based kit).
-
Assay Buffer: Similar to the binding assay buffer.
Procedure:
-
Pre-incubation: Pre-incubate the membrane preparation with varying concentrations of this compound.
-
Stimulation: Initiate the reaction by adding a mixture of ATP and a fixed concentration of forskolin to stimulate adenylyl cyclase.
-
Incubation: Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Termination: Stop the reaction, typically by heating or adding a stop solution.
-
cAMP Measurement: Quantify the amount of cAMP produced in each sample using a cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the amount of cAMP produced as a function of the log concentration of this compound.
-
The data will show a dose-dependent inhibition of forskolin-stimulated cAMP production.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 value (the concentration of this compound that causes 50% of the maximal inhibition).
-
Convert the EC50 to pEC50 for reporting (-log(EC50)).
-
Conclusion
This compound is a highly potent and selective 5-HT1D/1B receptor agonist. Its well-defined binding profile and functional activity make it an invaluable research tool for elucidating the physiological and pathological roles of these serotonin receptor subtypes. The experimental protocols outlined in this guide provide a framework for the accurate and reproducible characterization of similar compounds targeting serotonergic GPCRs.
References
An In-depth Technical Guide to L694247: A Potent Serotonin Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
L694247 is a potent and selective serotonin receptor agonist, specifically targeting the 5-HT1B and 5-HT1D receptor subtypes.[1] As a full agonist, it demonstrates similar affinity and activational potency at both of these receptors.[1] Notably, this compound exhibits a 20- to 25-fold greater affinity for the 5-HT1D receptor compared to the 5-HT1A receptor and has negligible affinity for the 5-HT1E and 5-HT1F receptors.[1] This high selectivity and potency make this compound a valuable pharmacological tool for investigating the physiological roles of the 5-HT1B and 5-HT1D receptors.
Chemical Structure and Properties
-
IUPAC Name: N-[4-({5-[3-(2-Aminoethyl)-1H-indol-5-yl]-1,2,4-oxadiazol-3-yl}methyl)phenyl]methanesulfonamide[1]
-
SMILES: CS(=O)(=O)Nc1ccc(cc1)Cc2nc(on2)c3ccc4c(c3)c(c[nH]4)CCN[1]
-
Chemical Formula: C₂₀H₂₁N₅O₃S
-
Molar Mass: 411.48 g/mol [1]
Biological Activity and Signaling Pathway
This compound functions as a selective agonist for the 5-HT1B and 5-HT1D serotonin receptors. These receptors are G protein-coupled receptors (GPCRs) that, upon activation, inhibit the activity of adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The signaling cascade is initiated by the binding of this compound to the receptor, which promotes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. The activated Gα subunit then dissociates from the βγ-subunits and inhibits adenylyl cyclase.
Caption: Signaling pathway of this compound via 5-HT1B/1D receptor activation.
Quantitative Data
The binding affinities and functional potencies of this compound at various serotonin receptors have been determined through radioligand binding assays and functional assays. The data is summarized in the table below.
| Receptor | Binding Affinity (pIC50) | Functional Potency (pEC50) |
| 5-HT1D | 10.03[2][3] | 9.1 (inhibition of forskolin-stimulated adenylyl cyclase)[2], 9.4 (inhibition of K+-evoked [3H]-5-HT release)[2] |
| 5-HT1B | 9.08[2] | - |
| 5-HT1A | 8.64[2][3] | - |
| 5-HT1C | 6.42[2][3] | - |
| 5-HT2 | 6.50[2] | - |
| 5-HT1E | 5.66[2][3] | - |
| 5-HT3 | Inactive[2] | - |
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound for various serotonin receptor subtypes.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the desired human serotonin receptor subtype (e.g., 5-HT1D, 5-HT1B, 5-HT1A, etc.) are prepared. This typically involves cell lysis and differential centrifugation to isolate the membrane fraction.
-
Incubation: A constant concentration of a specific radioligand (e.g., [³H]5-HT or a subtype-selective radiolabeled antagonist) is incubated with the prepared cell membranes in a suitable buffer.
-
Competition Binding: Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete with the radioligand for binding to the receptors.
-
Separation: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The pIC50 value is then calculated as the negative logarithm of the IC50.
Functional Assay: Inhibition of Forskolin-Stimulated Adenylyl Cyclase
Objective: To determine the functional potency of this compound as an agonist at the 5-HT1D receptor.
Methodology:
-
Cell Culture: Cells expressing the 5-HT1D receptor (e.g., guinea-pig substantia nigra cells) are cultured under appropriate conditions.[2]
-
Pre-incubation: The cells are pre-incubated with various concentrations of this compound.
-
Stimulation: Forskolin, a direct activator of adenylyl cyclase, is added to the cells to stimulate cAMP production.
-
Lysis and cAMP Measurement: The cells are lysed, and the intracellular concentration of cAMP is measured using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of this compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation (EC50) is determined. The pEC50 value is calculated as the negative logarithm of the EC50.
Caption: Workflow for key experiments characterizing this compound.
References
The Discovery and Development of L-694247: A Potent and Selective 5-HT1D Receptor Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
L-694247, chemically known as 2-[5-[3-(4-methylsulphonylamino)benzyl-1,2,4-oxadiazol-5-yl]-1H-indole-3-yl]ethylamine, emerged in the early 1990s from the Neuroscience Research Centre of Merck Sharp and Dohme as a highly potent and selective 5-HT1D receptor agonist.[1][2][3] Its discovery was a significant step in the quest for more targeted therapies for migraine, a field that was concurrently witnessing the rise of the "triptan" class of drugs. This technical guide provides a comprehensive overview of the discovery, preclinical development, and pharmacological profile of L-694247. It includes a compilation of its binding affinity and functional potency data, detailed experimental methodologies for key assays, and a discussion of its likely developmental fate within the context of Merck's broader migraine drug discovery program.
Introduction: The Serotonin Hypothesis of Migraine and the Rise of 5-HT1D Agonists
The development of L-694247 was rooted in the serotonin (5-hydroxytryptamine, 5-HT) theory of migraine pathogenesis. Research in the mid to late 20th century suggested that migraine attacks were associated with cranial vasodilation and neurogenic inflammation, and that agonists of the 5-HT1-like receptors could be effective in treating acute migraine.[4] This led to the development of sumatriptan, the first clinically successful triptan, which demonstrated the therapeutic potential of 5-HT1B/1D receptor agonism.[5][6] In this competitive landscape, pharmaceutical companies, including Merck, sought to develop second-generation compounds with improved pharmacological profiles, such as higher potency, greater selectivity, and better oral bioavailability.
Discovery and Synthesis
L-694247 was identified as part of a focused drug discovery program at Merck aimed at developing potent 5-HT1D receptor agonists. While a detailed, step-by-step synthesis protocol for L-694247 is not publicly available in the cited literature, the synthesis would have likely involved a multi-step process focusing on the construction of its two core heterocyclic moieties: a substituted indole and a 1,2,4-oxadiazole.
A plausible synthetic strategy would involve:
-
Synthesis of the Indole Moiety: Preparation of a 3-(2-aminoethyl)-5-substituted-1H-indole. This is a common scaffold in many tryptamine-based compounds.
-
Synthesis of the Oxadiazole Moiety: Construction of a 3-benzyl-5-(substituted)-1,2,4-oxadiazole.
-
Coupling of the Two Moieties: A final coupling step to link the indole and oxadiazole rings.
Pharmacological Profile
L-694247 is characterized by its high affinity and selectivity for the 5-HT1D receptor. The following tables summarize the key in vitro pharmacological data for L-694247, with sumatriptan included for comparison.
Radioligand Binding Affinities
The binding affinity of L-694247 for various serotonin receptor subtypes was determined using radioligand binding assays.
| Receptor Subtype | L-694247 pIC50 | Sumatriptan pIC50 |
| 5-HT1D | 10.03 | 8.22 |
| 5-HT1B | 9.08 | 5.94 |
| 5-HT1A | 8.64 | 6.14 |
| 5-HT1C | 6.42 | 5.0 |
| 5-HT2 | 6.50 | < 5.0 |
| 5-HT1E | 5.66 | 5.64 |
| 5-HT3 | Inactive | Inactive |
| Data sourced from Beer et al. (1993).[1][2][3] |
Functional Activity
The functional agonist activity of L-694247 was assessed in two key in vitro models.
| Functional Assay | L-694247 pEC50 | Sumatriptan pEC50 |
| Inhibition of forskolin-stimulated adenylyl cyclase in guinea-pig substantia nigra | 9.1 | 6.2 |
| Inhibition of K+-evoked [3H]-5-HT release from guinea-pig frontal cortex slices | 9.4 | 6.5 |
| Data sourced from Beer et al. (1993).[1][2][3] |
Experimental Protocols
Radioligand Binding Assays
-
Objective: To determine the binding affinity of L-694247 for various 5-HT receptor subtypes.
-
General Protocol:
-
Membrane Preparation: Homogenization of specific brain regions (e.g., guinea-pig or calf substantia nigra for 5-HT1D) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.7).
-
Incubation: Incubation of the membrane homogenates with a specific radioligand (e.g., [3H]-5-HT) and varying concentrations of the test compound (L-694247 or sumatriptan).
-
Separation: Rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measurement of the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculation of IC50 values (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) and subsequent conversion to pIC50 (-log IC50).
-
Functional Assays
-
Objective: To assess the functional agonist activity of L-694247 at 5-HT1D receptors coupled to the inhibition of adenylyl cyclase.
-
Protocol:
-
Tissue Preparation: Slices of guinea-pig substantia nigra are prepared.
-
Incubation: The slices are incubated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of L-694247.
-
cAMP Measurement: The reaction is stopped, and the amount of cyclic AMP (cAMP) produced is measured using a suitable assay (e.g., a protein binding assay).
-
Data Analysis: The concentration-dependent inhibition of forskolin-stimulated cAMP accumulation is used to determine the pEC50 value.
-
-
Objective: To measure the agonist activity of L-694247 at presynaptic 5-HT1D autoreceptors.
-
Protocol:
-
Tissue Preparation: Slices of guinea-pig frontal cortex are pre-loaded with [3H]-5-HT.
-
Perfusion: The slices are perfused with a physiological buffer.
-
Depolarization: The release of [3H]-5-HT is stimulated by a high concentration of potassium (K+).
-
Drug Application: The effect of varying concentrations of L-694247 on K+-evoked [3H]-5-HT release is measured.
-
Data Analysis: The concentration-dependent inhibition of neurotransmitter release is used to calculate the pEC50 value.
-
Signaling Pathways and Experimental Workflows
Figure 1: Simplified signaling pathway of L-694247 at the 5-HT1D receptor.
Figure 2: General experimental workflow for radioligand binding assays.
In Vivo Studies
While extensive clinical data for L-694247 is unavailable, some preclinical in vivo studies have been published. These studies primarily used L-694247 as a pharmacological tool to investigate the role of 5-HT1D receptors.
-
Water Intake in Rats: Intraventricular administration of L-694247 in dehydrated rats led to a dose-dependent partial blockade of water intake. This effect was blocked by a 5-HT1D antagonist, suggesting a role for central 5-HT1D receptors in the regulation of drinking behavior.
Development History and Concluding Remarks
The discovery of L-694247 represented a significant achievement in the rational design of selective 5-HT1D receptor agonists. Its high potency and selectivity made it a valuable research tool for elucidating the physiological functions of the 5-HT1D receptor.[7]
However, the development of L-694247 as a clinical candidate appears to have been discontinued. While there is no official statement from Merck detailing the reasons for this, the broader context of migraine drug development in the 1990s offers a likely explanation. During this period, Merck was also developing rizatriptan (Maxalt®), another potent 5-HT1B/1D receptor agonist. Rizatriptan ultimately progressed through clinical trials and became a commercially successful triptan. It is plausible that L-694247 was deprioritized in favor of rizatriptan due to a more favorable overall profile, which could have included factors such as oral bioavailability, metabolic stability, or subtle differences in its safety profile that are not apparent from the early preclinical data.
References
- 1. Discovery and development of triptans - Wikipedia [en.wikipedia.org]
- 2. L-694,247: a potent 5-HT1D receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-694,247: a potent 5-HT1D receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Fascinating History of Triptans - Migraine Canada [migrainecanada.org]
- 6. Triptan - Wikipedia [en.wikipedia.org]
- 7. The discovery and development of the triptans, a major therapeutic breakthrough - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physiological Role of 5-HT1D/5-HT1B Receptors and the Agonist L-694,247
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physiological roles of the 5-hydroxytryptamine (5-HT) 1D and 1B receptors, their signaling mechanisms, and the pharmacological characteristics of the potent agonist, L-694,247. This document is intended to serve as a resource for researchers and professionals involved in neuroscience and drug development.
Introduction to 5-HT1D and 5-HT1B Receptors
The 5-HT1D and 5-HT1B receptors are subtypes of serotonin receptors that play crucial roles in various physiological and pathophysiological processes. Both are G protein-coupled receptors (GPCRs) and share a high degree of structural and functional homology. Their activation is primarily associated with inhibitory effects on neuronal activity and neurotransmitter release.
5-HT1B Receptors: These receptors are found in both the central and peripheral nervous systems. In the brain, they are densely expressed in the basal ganglia (substantia nigra and globus pallidus), striatum, and frontal cortex.[1] Functionally, 5-HT1B receptors act as autoreceptors on serotonergic neurons, inhibiting serotonin release, and as heteroreceptors on non-serotonergic neurons, modulating the release of other neurotransmitters such as acetylcholine, glutamate, GABA, and noradrenaline.[2] Their involvement has been implicated in mood regulation, aggression, memory, and anxiety.[2] Peripherally, 5-HT1B receptors are present in the cardiovascular system, particularly in cerebral arteries, where their activation leads to vasoconstriction.[2]
5-HT1D Receptors: The 5-HT1D receptor is predominantly located in the central nervous system, with notable expression in the basal ganglia, hippocampus, and cortex.[3][4] It is also found on trigeminal nerve endings. Functionally, it acts as a presynaptic autoreceptor to inhibit the release of serotonin and other neurotransmitters.[5][6] Activation of 5-HT1D receptors is a key mechanism in the treatment of migraine headaches, as it is believed to block the release of vasoactive neuropeptides in the trigeminal system.[6][7]
Signaling Pathways of 5-HT1D/5-HT1B Receptors
Both 5-HT1D and 5-HT1B receptors are coupled to the inhibitory G protein, Gαi/o.[8] Upon agonist binding, the activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).[8]
Beyond the canonical Gαi/o-adenylyl cyclase pathway, these receptors can also signal through other mechanisms. Activation of 5-HT1B receptors has been shown to modulate ion channels, leading to an increase in K⁺ conductance and a decrease in Ca²⁺ conductance, which contributes to the inhibition of neurotransmitter release.[8] Furthermore, 5-HT1B receptor activation can stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway, a process that can be dependent on both Gαi/o and β-arrestin proteins.[9][10][11] β-arrestins are scaffolding proteins that can mediate G protein-independent signaling cascades.[12][13]
Canonical Gαi/o signaling pathway of 5-HT1D/1B receptors.
MAPK/ERK signaling pathway activated by 5-HT1B receptors.
L-694,247: A Potent 5-HT1D/5-HT1B Receptor Agonist
L-694,247 is a research chemical that acts as a potent and selective full agonist at both 5-HT1D and 5-HT1B receptors.[14][15] It exhibits a significantly higher affinity for the 5-HT1D receptor subtype.[14] Due to its high potency, L-694,247 is a valuable tool for investigating the physiological functions of these receptors.
Quantitative Data
The following tables summarize the binding affinities and functional potencies of L-694,247 and other relevant ligands, as well as the receptor densities in various human brain regions.
Table 1: Binding Affinities (pIC50 and Ki) of Selected Ligands for 5-HT1D and 5-HT1B Receptors
| Compound | 5-HT1D pIC50 | 5-HT1B pIC50 | 5-HT1D Ki (nM) | 5-HT1B Ki (nM) | Reference |
| L-694,247 | 10.03 | 9.08 | - | - | [14] |
| Sumatriptan | 8.22 | 5.94 | 17 | 27 | [2][14] |
| Naratriptan | - | - | 8.6 | 8.5 | [3] |
| Rizatriptan | - | - | 8.4 | 8.0 | [3] |
| Dihydroergotamine | - | - | 9.4 | 9.2 | [3] |
Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration. Ki is the inhibition constant. A higher pIC50 and a lower Ki indicate greater binding affinity.
Table 2: Functional Potency (pEC50) of L-694,247 and Sumatriptan
| Compound | Adenylyl Cyclase Inhibition (pEC50) | Inhibition of K+-evoked [3H]-5-HT release (pEC50) | Reference |
| L-694,247 | 9.1 | 9.4 | [14] |
| Sumatriptan | 6.2 | 6.5 | [14] |
Note: pEC50 is the negative logarithm of the half maximal effective concentration. A higher pEC50 indicates greater potency.
Table 3: Density of 5-HT1D and 5-HT1B Receptors (Bmax in fmol/mg protein) in Human Brain Regions
| Brain Region | 5-HT1D Bmax (fmol/mg) | 5-HT1B Bmax (fmol/mg) | Reference |
| Substantia Nigra | - | High | [1][16] |
| Globus Pallidus | High | High | [1][16] |
| Striatum | - | Moderate | [1][8] |
| Frontal Cortex | 189 | - | [17] |
| Putamen | 28 | - | [17] |
| Hippocampus | - | Low | [1][8] |
Note: Bmax represents the maximum density of receptors in a given tissue.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize 5-HT1D/1B receptors and their ligands.
Competitive Radioligand Binding Assay
This assay determines the affinity of a test compound (e.g., L-694,247) for 5-HT1D or 5-HT1B receptors by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells transfected with the human 5-HT1D or 5-HT1B receptor gene).
-
Radioligand (e.g., [³H]GR125743 for 5-HT1B/1D receptors).[4]
-
Test compound (L-694,247) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of an unlabeled ligand like serotonin or sumatriptan).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[18]
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).[18]
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[18]
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Test compound at various concentrations, or buffer for total binding, or non-specific binding control.
-
Radioligand at a fixed concentration (typically at or below its Kd value).
-
Diluted cell membrane preparation to initiate the reaction.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[18]
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[18]
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[19]
Workflow for a competitive radioligand binding assay.
Adenylyl Cyclase Inhibition Assay
This functional assay measures the ability of an agonist to inhibit the activity of adenylyl cyclase, a key downstream effector of 5-HT1D/1B receptors.
Materials:
-
Cell membranes expressing the target receptor.
-
Forskolin (an adenylyl cyclase activator).
-
Test compound (L-694,247) at various concentrations.
-
ATP (substrate for adenylyl cyclase).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM ATP, pH 7.5).
-
Reaction termination solution (e.g., 0.5 M HCl).
-
cAMP detection kit (e.g., ELISA or radioimmunoassay).
Procedure:
-
Assay Setup: In microcentrifuge tubes, combine the cell membranes, assay buffer, and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the mixture for a short period (e.g., 10 minutes) at 37°C.
-
Stimulation: Add forskolin to stimulate adenylyl cyclase activity.
-
Incubation: Incubate the reaction at 37°C for a defined time (e.g., 15 minutes).
-
Termination: Stop the reaction by adding the termination solution.
-
cAMP Measurement: Centrifuge the tubes to pellet the membranes and measure the amount of cAMP produced in the supernatant using a suitable detection method.
-
Data Analysis: Plot the amount of cAMP produced against the logarithm of the test compound concentration to determine the EC50 value for the inhibition of adenylyl cyclase activity.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the receptor of interest. It relies on the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor activation by an agonist.
Materials:
-
Cell membranes expressing the target receptor.
-
Test compound (L-694,247) at various concentrations.
-
[³⁵S]GTPγS.
-
GDP.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of unlabeled GTPγS).
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, assay buffer containing GDP, and the test compound at various concentrations.
-
Initiation: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for a specific time (e.g., 60 minutes).
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the specific binding of [³⁵S]GTPγS and plot it against the logarithm of the test compound concentration to obtain the EC50 and Emax values for G protein activation.
Conclusion
The 5-HT1D and 5-HT1B receptors are critical regulators of neuronal activity and vascular tone, with significant implications for various neurological and psychiatric disorders. L-694,247, as a potent agonist for these receptors, serves as an invaluable pharmacological tool for elucidating their physiological roles and for the preclinical assessment of novel therapeutic agents targeting the serotonergic system. The experimental protocols detailed in this guide provide a foundation for the characterization of these receptors and the screening of new chemical entities.
References
- 1. Stimulation and inhibition of adenylyl cyclase by distinct 5-hydroxytryptamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted 5-HT1F Therapies for Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding profile of the novel 5-HT1B/1D receptor antagonist, [3H]GR 125,743, in guinea-pig brain: a comparison with [3H]5-carboxamidotryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-694,247, 5-HT1D/5-HT1B receptor agonist (ab120515) | Abcam [abcam.co.jp]
- 6. L-694,247 | CymitQuimica [cymitquimica.com]
- 7. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. Sumatriptan Succinate | 5-HT1B/1D Agonist | For Research [benchchem.com]
- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. L-694,247: a potent 5-HT1D receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. L-694247 - Wikipedia [en.wikipedia.org]
- 16. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Autoradiographic mapping of 5-HT(1B) and 5-HT(1D) receptors in the post mortem human brain using [(3)H]GR 125743 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
L-694,247: A Technical Guide for Central Nervous System Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-694,247 is a potent and selective serotonin receptor agonist with significant utility in central nervous system (CNS) research. Identified as a high-affinity ligand for the 5-HT1D and 5-HT1B receptor subtypes, it serves as a valuable tool for investigating the physiological and pathological roles of these receptors in the brain. This guide provides a comprehensive overview of L-694,247, including its pharmacological profile, key experimental data, detailed methodologies for its use in foundational CNS assays, and visualizations of its mechanism of action and experimental applications.
Pharmacological Profile
L-694,247, with the chemical name 2-[5-[3-(4-methylsulphonylamino)benzyl-1,2,4-oxadiazol-5-yl]-1H-indole-3-yl]ethylamine, is a full agonist at 5-HT1B and 5-HT1D receptors. It exhibits high potency and selectivity, making it a more specific research tool than broader serotonin agonists like sumatriptan.[1] Its high affinity for the 5-HT1D receptor, in particular, allows for the targeted investigation of this receptor's functions in various CNS regions.
Quantitative Data
The following tables summarize the binding affinities and functional potencies of L-694,247 at various serotonin receptor subtypes, providing a clear comparison with the commonly used 5-HT1-like receptor agonist, sumatriptan.
Table 1: Serotonin Receptor Binding Affinity of L-694,247 vs. Sumatriptan
| Receptor Subtype | L-694,247 (pIC50) | Sumatriptan (pIC50) |
| 5-HT1D | 10.03[1] | 8.22[1] |
| 5-HT1B | 9.08[1] | 5.94[1] |
| 5-HT1A | 8.64[1] | 6.14[1] |
| 5-HT2 | 6.50[1] | < 5.0[1] |
| 5-HT1C | 6.42[1] | 5.0[1] |
| 5-HT1E | 5.66[1] | 5.64[1] |
| 5-HT3 | Inactive[1] | Inactive[1] |
pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher value indicates greater binding affinity.
Table 2: Functional Potency of L-694,247 vs. Sumatriptan in CNS Functional Assays
| Functional Assay | L-694,247 (pEC50) | Sumatriptan (pEC50) |
| Inhibition of forskolin-stimulated adenylyl cyclase in guinea-pig substantia nigra | 9.1[1] | 6.2[1] |
| Inhibition of K+-evoked [3H]-5-HT release from guinea-pig frontal cortex slices | 9.4[1] | 6.5[1] |
pEC50 is the negative logarithm of the half maximal effective concentration (EC50). A higher value indicates greater potency.
Signaling Pathway and Mechanism of Action
L-694,247 exerts its effects primarily through the activation of 5-HT1D receptors, which are G protein-coupled receptors (GPCRs). The activation of these receptors leads to the inhibition of adenylyl cyclase, a key enzyme in the cyclic AMP (cAMP) signaling pathway.
Caption: Signaling pathway of L-694,247 via the 5-HT1D receptor.
Experimental Protocols
Inhibition of Forskolin-Stimulated Adenylyl Cyclase Assay
This assay measures the ability of L-694,247 to inhibit the production of cAMP in response to stimulation by forskolin, a direct activator of adenylyl cyclase.
Methodology:
-
Tissue Preparation: Homogenates of guinea-pig substantia nigra are prepared.
-
Incubation: The tissue homogenates are incubated with varying concentrations of L-694,247.
-
Stimulation: Forskolin is added to the incubation mixture to stimulate adenylyl cyclase activity.
-
cAMP Measurement: The reaction is stopped, and the amount of cAMP produced is quantified, typically using a competitive binding assay or other sensitive detection methods.
-
Data Analysis: The concentration-response curve for L-694,247 is plotted, and the pEC50 value is calculated to determine its potency in inhibiting adenylyl cyclase.
Caption: Workflow for the adenylyl cyclase inhibition assay.
Inhibition of K+-Evoked [3H]-5-HT Release Assay
This assay assesses the effect of L-694,247 on the release of serotonin from presynaptic terminals.
Methodology:
-
Tissue Preparation: Slices of guinea-pig frontal cortex are prepared and pre-loaded with radiolabeled serotonin ([3H]-5-HT).
-
Perifusion: The slices are placed in a perifusion system and continuously washed with a physiological buffer.
-
Stimulation: The release of [3H]-5-HT is induced by depolarization with a high concentration of potassium (K+).
-
Drug Application: L-694,247 is added to the perifusion buffer at various concentrations prior to and during K+ stimulation.
-
Fraction Collection and Analysis: Fractions of the perifusate are collected, and the amount of [3H]-5-HT released is measured by liquid scintillation counting.
-
Data Analysis: The inhibitory effect of L-694,247 on K+-evoked [3H]-5-HT release is quantified, and the pEC50 value is determined.
References
Initial In-Vitro Characterization of L-694,247: A Potent 5-HT1D Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in-vitro studies of L-694,247 (2-[5-[3-(4-methylsulphonylamino)benzyl-1,2,4-oxadiazol-5-yl ]- 1H-indole-3-yl]ethylamine), a novel and potent 5-HT1D receptor agonist. The data presented herein summarizes its binding affinity profile, functional potency, and mechanism of action as established in foundational preclinical evaluations.
Core Findings
L-694,247 has been identified as a highly potent and selective agonist for the 5-HT1D and 5-HT1B receptors.[1][2] Its affinity for the 5-HT1D receptor is significantly higher than that of sumatriptan, a well-established compound in the same class.[1] Functional assays confirm that this high-affinity binding translates into potent inhibition of adenylyl cyclase and neurotransmitter release, consistent with the activation of 5-HT1D receptors.[1]
Quantitative Data Summary
The following tables present the quantitative data from initial in-vitro radioligand binding and functional assays for L-694,247, with sumatriptan included for comparative analysis.
Table 1: Radioligand Binding Affinity Profile
| Receptor Subtype | L-694,247 (pIC50) | Sumatriptan (pIC50) |
| 5-HT1D | 10.03 | 8.22 |
| 5-HT1B | 9.08 | 5.94 |
| 5-HT1A | 8.64 | 6.14 |
| 5-HT1C | 6.42 | 5.0 |
| 5-HT2 | 6.50 | < 5.0 |
| 5-HT1E | 5.66 | 5.64 |
| 5-HT3 | Inactive | Inactive |
pIC50 is the negative logarithm of the molar concentration of a ligand that inhibits 50% of the specific binding of a radioligand.[1]
Table 2: Functional Assay Potency
| Functional Assay | L-694,247 (pEC50) | Sumatriptan (pEC50) |
| Inhibition of Forskolin-Stimulated Adenylyl Cyclase (Guinea-Pig Substantia Nigra) | 9.1 | 6.2 |
| Inhibition of K+-Evoked [3H]-5-HT Release (Guinea-Pig Frontal Cortex) | 9.4 | 6.5 |
pEC50 is the negative logarithm of the molar concentration of a ligand that produces 50% of the maximum possible response.[1]
Signaling Pathway
L-694,247 exerts its functional effects through the canonical 5-HT1D receptor signaling pathway. As a G-protein coupled receptor agonist, L-694,247 binding to the 5-HT1D receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1]
Caption: L-694,247 signaling pathway.
Experimental Protocols
The following sections detail the methodologies employed in the initial in-vitro characterization of L-694,247.
Radioligand Binding Assays
The binding affinity of L-694,247 for various serotonin receptor subtypes was determined through competitive binding assays using radiolabeled ligands.
Caption: Radioligand binding assay workflow.
Functional Assay: Inhibition of Forskolin-Stimulated Adenylyl Cyclase
This assay measured the ability of L-694,247 to inhibit the production of cAMP in a cellular context.
Caption: Adenylyl cyclase inhibition assay workflow.
Functional Assay: Inhibition of K+-Evoked [3H]-5-HT Release
This assay assessed the functional consequence of 5-HT1D receptor activation on neurotransmitter release.
References
Pharmacological Profile of L-694,247: A Technical Guide
Introduction: L-694,247, with the chemical name 2-[5-[3-(4-methylsulphonylamino)benzyl-1,2,4-oxadiazol-5-yl]-1H-indole-3-yl]ethylamine, is a potent and selective serotonin receptor agonist.[1] Developed by Merck Sharp and Dohme Research Laboratories, it has been instrumental as a research tool for characterizing the 5-HT1D and 5-HT1B receptor subtypes.[1] This document provides a comprehensive overview of its pharmacological properties, including its binding affinity, functional activity, and the experimental protocols used for its characterization.
Mechanism of Action
L-694,247 is a full agonist at both the 5-HT1B and 5-HT1D serotonin receptors.[2] These receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory Gi/o proteins. Upon activation by an agonist like L-694,247, the associated G-protein inhibits the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[1] This mechanism is the basis for its functional effects, such as the inhibition of neurotransmitter release from presynaptic terminals.[1]
Quantitative Pharmacological Data
The binding affinity and functional potency of L-694,247 have been quantified through various in vitro assays. The data are summarized below, presented as the negative logarithm of the molar concentration required for 50% inhibition (pIC50) or 50% of the maximal effect (pEC50). A higher value indicates greater affinity or potency.
Table 1: Receptor Binding Affinity Profile of L-694,247
| Receptor Subtype | pIC50 | Reference |
| 5-HT1D | 10.03 | [1][3][4] |
| 5-HT1B | 9.08 | [1][4] |
| 5-HT1A | 8.64 | [1][3] |
| 5-HT2 | 6.50 | [1] |
| 5-HT1C | 6.42 | [1][3] |
| 5-HT1E | 5.66 | [1][3] |
| 5-HT3 | Inactive | [1] |
Table 2: Functional Potency of L-694,247
| Functional Assay | pEC50 | Reference |
| Inhibition of Forskolin-Stimulated Adenylyl Cyclase | 9.1 | [1] |
| Inhibition of K+-Evoked [3H]-5-HT Release | 9.4 | [1] |
Signaling and Experimental Workflow Visualizations
To illustrate the molecular interactions and experimental processes, the following diagrams have been generated.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize L-694,247.
Radioligand Displacement Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radioligand from its receptor.
-
Tissue Preparation:
-
Brain regions rich in 5-HT1D receptors (e.g., guinea-pig substantia nigra or pig caudate) are dissected and homogenized in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).[5]
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[5]
-
The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.[5]
-
The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.
-
The final pellet is resuspended in assay buffer, and protein concentration is determined using a standard method (e.g., BCA assay).[5]
-
-
Assay Procedure:
-
The assay is conducted in 96-well plates with a final volume of 250 µL per well.[5]
-
To each well, add:
-
150 µL of the membrane preparation (50-120 µg protein).
-
50 µL of a fixed concentration of a suitable 5-HT1D radioligand (e.g., [3H]5-HT or [3H]L-694,247).[6]
-
50 µL of either assay buffer (for total binding), a high concentration of a non-labeled ligand like 5-HT (for non-specific binding), or varying concentrations of L-694,247.[5]
-
-
Plates are incubated, typically for 60 minutes at 30°C, to allow binding to reach equilibrium.[5]
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand.[5]
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity trapped on the filters is measured using a liquid scintillation counter.[5]
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are plotted as percent specific binding versus the log concentration of L-694,247.
-
A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of L-694,247 that inhibits 50% of specific radioligand binding).
-
The IC50 is converted to an affinity constant (Ki) using the Cheng-Prusoff equation.
-
Functional Assay: Inhibition of Forskolin-Stimulated Adenylyl Cyclase
This assay measures the functional consequence of 5-HT1D receptor activation by quantifying the inhibition of cAMP production.
-
Principle: Forskolin is a compound that directly activates adenylyl cyclase, leading to a large production of cAMP.[7][8] An agonist acting through an inhibitory Gi protein, like L-694,247, will counteract this effect and reduce cAMP levels.[1]
-
Assay Procedure:
-
Prepare membranes from a relevant tissue source (e.g., guinea-pig substantia nigra) as described in the binding assay protocol.
-
Incubate the membranes in an assay buffer containing ATP (the substrate for adenylyl cyclase), an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), a phosphodiesterase inhibitor (to prevent cAMP degradation), and GTP (required for G-protein function).
-
Add a fixed concentration of forskolin (e.g., 1-10 µM) to stimulate adenylyl cyclase activity.[1]
-
Add varying concentrations of L-694,247 to different tubes to measure its inhibitory effect.
-
Incubate the reaction mixture for a defined period (e.g., 10-15 minutes) at 30-37°C.
-
Terminate the reaction by heating or adding a stop solution (e.g., acidic buffer).
-
Quantify the amount of cAMP produced using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Data are expressed as the percentage inhibition of forskolin-stimulated cAMP production.
-
A dose-response curve is generated by plotting the percentage inhibition against the log concentration of L-694,247 to determine the pEC50 value.[1]
-
In Vivo Assay: Third Ventricle Cannulation and Water Intake
This in vivo experiment assesses the central effects of L-694,247 on a physiological behavior.[5]
-
Surgical Procedure (Third Ventricle Cannulation):
-
A rat is anesthetized and placed in a stereotaxic frame.[1][4]
-
A midline incision is made on the scalp to expose the skull.
-
The stereotaxic coordinates for the third ventricle are used to locate the target site relative to bregma.
-
A small hole is drilled in the skull at the target location.
-
A stainless-steel guide cannula is slowly lowered through the hole to the correct depth.[1]
-
The cannula is secured to the skull using dental cement and anchor screws. A dummy cannula is inserted to keep the guide patent.
-
The animal is allowed to recover for several days post-surgery.
-
-
Experimental Protocol (Water Intake):
-
Rats are water-deprived for a period (e.g., 24 hours) to induce thirst.[5]
-
The dummy cannula is removed, and an injector cannula connected to a microsyringe is inserted into the guide.
-
L-694,247 (at doses of 2.5, 5.0, and 10.0 µ g/rat ) or vehicle is slowly injected directly into the third ventricle.[5]
-
Immediately after injection, the rat is returned to its home cage with a pre-weighed water bottle.
-
Water intake is measured at various time points by re-weighing the bottle.
-
To confirm specificity, a separate group of rats can be pre-treated with a 5-HT1D antagonist (e.g., GR 127935) before the administration of L-694,247.[5]
-
-
Data Analysis:
-
The volume of water consumed is calculated and compared between the vehicle-treated and L-694,247-treated groups.
-
Statistical analysis (e.g., ANOVA) is used to determine if the observed dose-dependent blockade of water intake is significant.[5]
-
References
- 1. Reliable method for cannulation of the third ventricle of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Inhibition of forskolin-stimulated adenylate cyclase activity by 5-HT receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Forskolin as a tool for examining adenylyl cyclase expression, regulation, and G protein signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forskolin activates adenylate cyclase activity and inhibits mitosis in in vitro in pig epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
L694247: A Technical Whitepaper on a Potent 5-Substituted Tryptamine Derivative and Selective 5-HT1D/1B Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
L694247, chemically known as 2-[5-[3-(4-methylsulphonylamino)benzyl-1,2,4-oxadiazol-5-yl]-1H-indole-3-yl]ethylamine, is a synthetically derived 5-substituted tryptamine that has demonstrated high potency and selectivity as an agonist for the 5-HT1D and 5-HT1B serotonin receptors. This document provides a comprehensive technical overview of this compound, including its synthesis, pharmacological profile, and the experimental methodologies used for its characterization. Quantitative data on its receptor binding affinity and functional activity are presented in structured tables for clarity. Furthermore, key signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of its molecular interactions and scientific investigation.
Introduction
Substituted tryptamines are a class of compounds characterized by a core tryptamine structure with various modifications to the indole ring, the ethylamine side chain, or the amino group. These modifications can significantly alter the pharmacological properties of the parent molecule, leading to a wide range of activities at various receptors, particularly serotonin (5-HT) receptors. This compound emerged from research focused on developing potent and selective ligands for the 5-HT1D receptor, a target implicated in the pathophysiology of migraine.[1] This whitepaper serves as an in-depth technical guide to the core scientific data and methodologies related to this compound.
Chemical Synthesis
The synthesis of this compound (referred to as compound 20t in the primary literature) involves a multi-step process culminating in the formation of the 5-(oxadiazolyl)tryptamine structure.[1] The general synthetic scheme is outlined below.
A detailed protocol for the synthesis of a key intermediate and its conversion to this compound is provided in the Experimental Protocols section.
Pharmacological Profile
This compound is characterized by its high affinity and functional potency at 5-HT1D and 5-HT1B receptors, with notable selectivity over other serotonin receptor subtypes.[2]
Receptor Binding Affinity
The binding affinity of this compound for various serotonin receptors was determined through radioligand binding assays. The results, presented as pIC50 values (the negative logarithm of the concentration causing 50% inhibition of radioligand binding), are summarized in Table 1. For comparison, data for the well-characterized 5-HT1-like receptor agonist, sumatriptan, are also included.[2]
| Receptor Subtype | This compound (pIC50) | Sumatriptan (pIC50) |
| 5-HT1D | 10.03 | 8.22 |
| 5-HT1B | 9.08 | 5.94 |
| 5-HT1A | 8.64 | 6.14 |
| 5-HT1C | 6.42 | 5.0 |
| 5-HT2 | 6.50 | < 5.0 |
| 5-HT1E | 5.66 | 5.64 |
| 5-HT3 | Inactive | Inactive |
Table 1: Receptor Binding Affinity of this compound and Sumatriptan.[2]
Functional Activity
The functional agonist activity of this compound was assessed in two distinct 5-HT1D receptor-mediated functional response assays: the inhibition of forskolin-stimulated adenylyl cyclase activity and the inhibition of potassium-evoked [3H]-5-HT release. The potency in these assays is expressed as pEC50 values (the negative logarithm of the concentration causing 50% of the maximal response).[2]
| Functional Assay | This compound (pEC50) | Sumatriptan (pEC50) |
| Inhibition of forskolin-stimulated adenylyl cyclase | 9.1 | 6.2 |
| Inhibition of K+-evoked [3H]-5-HT release | 9.4 | 6.5 |
Table 2: Functional Activity of this compound and Sumatriptan.[2]
The data indicate that this compound is significantly more potent than sumatriptan in these functional assays, consistent with its higher binding affinity.[2]
Signaling Pathway
The primary signaling mechanism for 5-HT1D and 5-HT1B receptors involves the inhibition of adenylyl cyclase. As G protein-coupled receptors (GPCRs) of the Gi/o family, their activation by an agonist like this compound leads to the dissociation of the G protein heterotrimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Protocols
The following sections provide an overview of the methodologies employed in the synthesis and pharmacological characterization of this compound, based on published literature.[1][2]
Synthesis of this compound
The synthesis of this compound (compound 20t ) is detailed in Street et al., J. Med. Chem. 1993.[1] A key step involves the reaction of a substituted indole with an appropriate amide oxime in the presence of a dehydrating agent to form the 1,2,4-oxadiazole ring.
Protocol: The synthesis involves the preparation of a 4-substituted benzyl amide oxime, which is then reacted with an activated indole-5-carboxylic acid derivative. The resulting intermediate undergoes cyclization to form the 1,2,4-oxadiazole ring. Subsequent chemical modifications introduce the ethylamine side chain at the 3-position of the indole, yielding the final product. Purification is typically achieved through column chromatography.[1]
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound for various serotonin receptor subtypes.
General Protocol:
-
Membrane Preparation: Membranes from cells expressing the specific serotonin receptor subtype of interest are prepared.
-
Incubation: A fixed concentration of a suitable radioligand (e.g., [3H]-5-HT) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The pIC50 is then calculated.
Adenylyl Cyclase Activity Assay
Objective: To assess the functional agonist activity of this compound at 5-HT1D receptors by measuring its ability to inhibit adenylyl cyclase.
General Protocol:
-
Tissue Preparation: Homogenates of guinea-pig substantia nigra, a tissue rich in 5-HT1D receptors, are prepared.
-
Stimulation: The homogenates are incubated with forskolin, a direct activator of adenylyl cyclase, to stimulate cAMP production.
-
Inhibition: Varying concentrations of this compound are added to the incubation mixture to determine their inhibitory effect on forskolin-stimulated adenylyl cyclase activity.
-
cAMP Measurement: The amount of cAMP produced is quantified using a suitable assay, such as a competitive protein binding assay.
-
Data Analysis: The concentration of this compound that produces 50% of the maximal inhibition (EC50) is determined, and the pEC50 is calculated.
K+-Evoked [3H]-5-HT Release Assay
Objective: To evaluate the functional agonist activity of this compound at presynaptic 5-HT1D autoreceptors.
General Protocol:
-
Tissue Preparation: Slices of guinea-pig frontal cortex are pre-loaded with [3H]-5-HT.
-
Depolarization: The slices are stimulated with a high concentration of potassium (K+) to evoke the release of [3H]-5-HT.
-
Inhibition: The effect of various concentrations of this compound on K+-evoked [3H]-5-HT release is measured.
-
Quantification: The amount of [3H]-5-HT released into the superfusate is determined by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that causes a 50% inhibition of K+-evoked release (EC50) is calculated, and the pEC50 is determined.
In Vivo Studies
In vivo studies in rats have demonstrated that this compound can influence physiological processes. For instance, intraventricular administration of this compound in dehydrated rats leads to a dose-dependent inhibition of water intake, an effect that is blockable by a 5-HT1D antagonist. Further research has explored the cardiovascular effects of this compound in diabetic rats, suggesting a role for 5-HT1D receptors in modulating cardiovascular responses.
Conclusion
This compound is a highly potent and selective 5-HT1D/1B receptor agonist with a well-defined pharmacological profile. Its characterization has been instrumental in understanding the role of these receptors in various physiological and pathological processes. The detailed experimental protocols and quantitative data presented in this whitepaper provide a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development who are interested in the study of serotonergic systems and the development of novel therapeutics targeting 5-HT receptors.
References
Methodological & Application
L694247: Application Notes and Protocols for In-Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-694247 is a potent and selective serotonin receptor agonist with high affinity for the 5-HT1D and 5-HT1B subtypes.[1][2] Its mechanism of action involves the inhibition of adenylyl cyclase and potassium-evoked serotonin release, making it a valuable tool for investigating the physiological and pathological roles of these receptors.[1] This document provides detailed application notes and in-vivo experimental protocols for L-694247, designed to guide researchers in its use for preclinical studies.
Mechanism of Action
L-694247 acts as an agonist at 5-HT1D and 5-HT1B receptors. This activation leads to a cascade of intracellular events, primarily the inhibition of adenylyl cyclase, which reduces the production of cyclic AMP (cAMP). This signaling pathway is implicated in various physiological processes, including neurotransmitter release and vascular tone.
References
Application Notes and Protocols for L694247 in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
L694247 is a potent and selective agonist for the 5-HT1D and 5-HT1B serotonin receptors.[1] Its high affinity makes its tritiated form, [3H]this compound, an invaluable tool for researchers studying the function and pharmacology of these receptors. This document provides detailed application notes and protocols for the use of this compound in radioligand binding assays, a fundamental technique for characterizing receptor-ligand interactions. These assays are crucial for drug discovery and development, allowing for the determination of binding affinity, receptor density, and the screening of novel compounds.
Radioligand binding assays are a cornerstone for studying receptor pharmacology due to their robustness and sensitivity.[2] The two primary types of assays discussed in this document are saturation binding assays, which determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax), and competition binding assays, which are used to determine the affinity (Ki) of unlabeled compounds for the receptor.
Data Presentation
The following tables summarize the quantitative data for this compound, providing a clear comparison of its binding affinity across various serotonin receptor subtypes.
Table 1: Binding Affinity of this compound for Human Serotonin Receptors
| Receptor Subtype | pIC50 |
| 5-HT1D | 10.03[1][3] |
| 5-HT1B | 9.08[1] |
| 5-HT1A | 8.64[1][3] |
| 5-HT2 | 6.50[1] |
| 5-HT1C | 6.42[1][3] |
| 5-HT1E | 5.66[1][3] |
| 5-HT3 | Inactive[1] |
Table 2: Functional Potency of this compound
| Functional Assay | pEC50 |
| Inhibition of forskolin-stimulated adenylyl cyclase in guinea-pig substantia nigra | 9.1[1] |
| Inhibition of K+-evoked [3H]-5-HT release from guinea-pig frontal cortex slices | 9.4[1] |
Signaling Pathway
The 5-HT1D receptor, the primary target of this compound, is a G-protein coupled receptor (GPCR). Upon agonist binding, it couples to inhibitory G-proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Protocols
Protocol 1: Saturation Radioligand Binding Assay with [3H]this compound
This protocol is designed to determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax) of the 5-HT1D receptor using [3H]this compound.
Materials:
-
[3H]this compound (specific activity ~80-120 Ci/mmol)
-
Membrane preparation from tissue or cells expressing 5-HT1D receptors (e.g., guinea pig frontal cortex, CHO-K1 cells expressing human 5-HT1D)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Unlabeled this compound or another suitable 5-HT1D ligand (e.g., sumatriptan) for determining non-specific binding
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI)
-
Filtration apparatus (cell harvester)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in 20 volumes of cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors). Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris. Pellet the membranes by centrifuging the supernatant at 20,000 x g for 10 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the pellet in assay buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[4]
-
Assay Setup: On the day of the experiment, thaw the membrane preparation and resuspend it in the final assay buffer. The assay is performed in a 96-well plate with a final volume of 250 µL per well.
-
Total Binding: To triplicate wells, add 50 µL of assay buffer, 50 µL of varying concentrations of [3H]this compound (typically ranging from 0.01 to 10 times the expected Kd), and 150 µL of the membrane preparation (50-120 µg of protein for tissue membranes, 3-20 µg for cell membranes).[4]
-
Non-specific Binding: To another set of triplicate wells, add 50 µL of a high concentration of unlabeled this compound (e.g., 10 µM), 50 µL of the corresponding varying concentrations of [3H]this compound, and 150 µL of the membrane preparation.
-
Incubation: Incubate the plates at 30°C for 60 minutes with gentle agitation to reach equilibrium.[4]
-
Filtration: Terminate the incubation by rapid filtration through PEI-pre-soaked glass fiber filters using a cell harvester. Wash the filters four times with ice-cold wash buffer to separate bound from free radioligand.[4]
-
Counting: Dry the filters for 30 minutes at 50°C. Place the dried filters into scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.[4]
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding (fmol/mg protein) against the concentration of free [3H]this compound. Analyze the data using non-linear regression to a one-site binding model to determine the Kd and Bmax values.
Protocol 2: Competition Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of an unlabeled test compound for the 5-HT1D receptor by measuring its ability to compete with a fixed concentration of [3H]this compound.
Materials:
-
Same as for the saturation binding assay.
-
Unlabeled test compounds.
Procedure:
-
Membrane Preparation: Follow the same procedure as in the saturation binding assay protocol.
-
Assay Setup: The assay is performed in a 96-well plate with a final volume of 250 µL per well.
-
Assay Incubation: To triplicate wells, add 50 µL of a fixed concentration of [3H]this compound (typically at or below its Kd value), 50 µL of varying concentrations of the unlabeled test compound, and 150 µL of the membrane preparation (50-120 µg of protein for tissue membranes, 3-20 µg for cell membranes).[4] Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled this compound).
-
Incubation: Incubate the plates at 30°C for 60 minutes with gentle agitation.[4]
-
Filtration and Counting: Follow the same procedure as in the saturation binding assay protocol.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (determined from a saturation binding assay).
-
Conclusion
This compound is a valuable pharmacological tool for investigating the 5-HT1D and 5-HT1B receptors. The protocols outlined in this document provide a framework for conducting robust and reliable radioligand binding assays. Adherence to these detailed methodologies will enable researchers to accurately determine the binding characteristics of this compound and to screen for novel compounds targeting these important serotonin receptor subtypes. Careful optimization of assay conditions, particularly membrane protein and radioligand concentrations, is crucial for obtaining high-quality, reproducible data.
References
Application Notes and Protocols for L694247 Administration in Rat Water Intake Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L694247 is a potent and selective serotonin 5-HT1D receptor agonist, with notable affinity for the 5-HT1B receptor as well.[1][2] In neuroscience research, this compound is a valuable pharmacological tool for investigating the physiological roles of 5-HT1D receptors in the central nervous system. Of particular interest is the modulation of drinking behavior. Studies have demonstrated that central administration of this compound can significantly inhibit water intake in dehydrated rats, an effect that is mediated by 5-HT1D receptors.[2] These application notes provide detailed protocols for the administration of this compound in rat water intake studies, data presentation guidelines, and a summary of its signaling pathway.
Mechanism of Action
This compound exerts its effects by binding to and activating 5-HT1D receptors, which are G-protein coupled receptors (GPCRs). The 5-HT1D receptor is coupled to an inhibitory G-protein (Gi/o). Upon activation by an agonist like this compound, the Gi/o protein inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The reduction in cAMP levels subsequently modulates the activity of downstream signaling pathways, ultimately leading to the observed physiological effects, such as the inhibition of water intake.
Signaling Pathway Diagram
Caption: Signaling pathway of this compound via the 5-HT1D receptor.
Data Presentation
Quantitative data from water intake studies should be summarized in clear and structured tables to facilitate comparison between different experimental groups.
Table 1: Effect of Intracerebroventricular (ICV) Administration of this compound on Water Intake in Dehydrated Rats
| Treatment Group | Dose (µ g/rat ) | N | Water Intake (ml) Mean ± SEM |
| Vehicle (Control) | - | Enter Data | |
| This compound | 2.5 | Enter Data | |
| This compound | 5.0 | Enter Data | |
| This compound | 10.0 | Enter Data |
Table 2: Effect of 5-HT1D Antagonist GR 127935 on this compound-Induced Inhibition of Water Intake in Dehydrated Rats
| Pre-treatment | Treatment | Dose (µ g/rat ) | N | Water Intake (ml) Mean ± SEM |
| Vehicle | Vehicle | - | Enter Data | |
| Vehicle | This compound | 10.0 | Enter Data | |
| GR 127935 | This compound | 5.0 (GR 127935) + 10.0 (this compound) | Enter Data |
Table 3: Effect of this compound on Water Intake Induced by Other Dipsogenic Agents in Dehydrated Rats
| Dipsogenic Agent | Treatment | Dose (per rat) | N | Water Intake (ml) Mean ± SEM |
| Carbachol | Vehicle | 2 µg | Enter Data | |
| Carbachol | This compound | 2 µg + 10.0 µg | Enter Data | |
| Angiotensin II | Vehicle | 5 ng | Enter Data | |
| Angiotensin II | This compound | 5 ng + 10.0 µg | Enter Data | |
| Isoproterenol | Vehicle | 40 µg | Enter Data | |
| Isoproterenol | This compound | 40 µg + 10.0 µg | Enter Data |
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Cannula Implantation
This protocol describes the surgical implantation of a guide cannula into the third ventricle of a rat for subsequent drug administration.
Materials:
-
Male Wistar rats (250-300g)
-
Stereotaxic apparatus
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Stainless steel guide cannula
-
Dental acrylic
-
Surgical drill
-
Suturing material
-
Antiseptic solution and sterile swabs
-
Analgesic
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent and mount it in a stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Clean the skull surface and identify the bregma.
-
Based on a rat brain atlas, determine the coordinates for the third ventricle.
-
Drill a small hole in the skull at the determined coordinates.
-
Gently lower the guide cannula to the desired depth.
-
Secure the cannula to the skull using dental acrylic and anchor screws.
-
Suture the scalp incision around the cannula implant.
-
Administer a post-operative analgesic and allow the rat to recover for at least one week before commencing experiments.
Protocol 2: Preparation and Administration of this compound
Materials:
-
This compound powder
-
Vehicle (e.g., sterile 0.9% saline or artificial cerebrospinal fluid; this compound is soluble in DMSO, which can then be diluted in saline)
-
Microinjection pump
-
Internal cannula that extends slightly beyond the guide cannula
-
Polyethylene tubing
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in a suitable vehicle. For example, dissolve this compound in a small amount of DMSO and then dilute with sterile saline to the desired final concentrations (e.g., 2.5 µg/µl, 5.0 µg/µl, and 10.0 µg/µl).
-
Ensure the final concentration of DMSO is minimal and non-toxic. A vehicle control group with the same concentration of DMSO in saline should be included in the experiment.
Administration Procedure:
-
Gently restrain the rat and remove the stylet from the guide cannula.
-
Connect the internal cannula to the microinjection pump via polyethylene tubing and fill the tubing with the this compound solution, ensuring no air bubbles are present.
-
Insert the internal cannula into the guide cannula.
-
Infuse the desired volume (typically 1-2 µl) of the this compound solution into the third ventricle over a period of 1-2 minutes.
-
Leave the internal cannula in place for an additional minute to allow for diffusion and prevent backflow.
-
Gently remove the internal cannula and replace the stylet.
Protocol 3: Water Intake Measurement in Dehydrated Rats
Procedure:
-
Deprive rats of water for 24 hours, with free access to food.
-
Following the water deprivation period, administer this compound or vehicle via the ICV cannula as described in Protocol 2.
-
Immediately after the injection, present the rats with a pre-weighed water bottle.
-
Measure water intake at specific time points (e.g., 30, 60, and 120 minutes) by weighing the water bottle.
-
Calculate the cumulative water intake for each time point.
Experimental Workflow Diagram
References
- 1. Effect of third ventricle administration of L-694,247, a selective 5-HT1D receptor agonist, on water intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of third ventricle administration of L-694,247, a selective 5-HT1D receptor agonist, on water intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of L694247 in Vascular Contraction Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
L694247 is a potent and highly selective agonist for the 5-HT1D receptor.[1] In the field of vascular biology, this compound serves as a critical pharmacological tool to investigate the role of the 5-HT1D receptor subtype in mediating vascular smooth muscle contraction and regulating vascular tone. Its high selectivity allows for the precise dissection of 5-HT1D receptor-mediated effects from those of other serotonin receptor subtypes, such as the 5-HT1B and 5-HT2A receptors, which are also known to be involved in vasoconstriction.
The primary application of this compound in this research area is to characterize the contractile responses of various blood vessels, including coronary, cerebral, and peripheral arteries. By studying the effects of this compound, researchers can elucidate the potential for 5-HT1D receptor agonists to induce vasoconstriction, a critical consideration in the development of therapeutic agents, particularly for migraine, where cranial vasoconstriction is a desired effect, but peripheral and coronary vasoconstriction are potential adverse effects.
Studies comparing selective 5-HT1D receptor agonists with mixed 5-HT1B/1D agonists, such as sumatriptan, have suggested that the 5-HT1B receptor may be more predominantly involved in the contraction of certain human blood vessels, like the coronary artery.[2][3] This makes this compound an invaluable compound for differentiating the physiological roles of these two closely related receptor subtypes in the vasculature.
Signaling Pathway of this compound-Induced Vascular Contraction
This compound elicits vascular smooth muscle contraction primarily through its agonistic activity at the 5-HT1D receptor, which is a G-protein coupled receptor (GPCR). The binding of this compound to the 5-HT1D receptor initiates a signaling cascade that leads to an increase in intracellular calcium and sensitization of the contractile apparatus.
Caption: Signaling pathway of this compound-induced vascular contraction.
Quantitative Data
The following table summarizes the vasoconstrictor effects of a selective 5-HT1D agonist, L-775,606, in comparison to the mixed 5-HT1B/1D agonist sumatriptan and the endogenous ligand 5-HT in human isolated coronary arteries. The data for L-775,606 can be considered indicative of the expected effects of this compound due to their shared selectivity for the 5-HT1D receptor.
| Agonist | Receptor Selectivity | EC50 (μM) | Emax (% of KCl contraction) | Tissue Source | Reference |
| L-775,606 | 5-HT1D | 6.0 | 30.1 ± 4.22 | Human Coronary Artery | [2] |
| Sumatriptan | 5-HT1B/1D | 0.2 | 41.5 ± 2.7 | Human Coronary Artery | [2] |
| 5-HT | Non-selective | 0.2 | 77.2 | Human Coronary Artery | [2] |
Experimental Protocols
Protocol 1: Isolated Artery Contraction Assay
This protocol details the methodology for assessing the contractile response of isolated arterial rings to this compound using an organ bath system for isometric tension recording.
Caption: Experimental workflow for isolated artery contraction assay.
Materials:
-
Freshly isolated blood vessels (e.g., human coronary artery, rabbit renal artery)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
This compound stock solution (e.g., in DMSO)
-
Potassium chloride (KCl) solution (for inducing maximal contraction)
-
Organ bath system with isometric force transducers
-
Data acquisition system
-
Dissection microscope and tools
-
Carbogen gas (95% O2 / 5% CO2)
Procedure:
-
Tissue Preparation:
-
Obtain fresh arterial tissue and immediately place it in cold Krebs-Henseleit solution.
-
Under a dissection microscope, carefully clean the artery of surrounding connective and adipose tissue.
-
Cut the artery into rings of approximately 4 mm in length.[2]
-
For studies on direct vascular smooth muscle effects, the endothelium can be removed by gently rubbing the intimal surface with a fine wire or wooden stick. Endothelium removal should be functionally verified by the absence of relaxation to an endothelium-dependent vasodilator (e.g., acetylcholine).
-
-
Mounting:
-
Mount the arterial rings in organ baths filled with Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.
-
Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
Apply a resting tension to the rings and allow them to equilibrate for at least 60 minutes, with periodic washing with fresh Krebs-Henseleit solution.
-
-
Experimental Protocol:
-
Induce a reference contraction with a high concentration of KCl (e.g., 45-80 mM) to determine the maximum contractile capacity of the tissue.
-
After washing out the KCl and allowing the tension to return to baseline, begin the cumulative addition of this compound.
-
Add this compound in increasing concentrations (e.g., from 1 nM to 10 µM) to the organ bath, allowing the contractile response to stabilize at each concentration before adding the next.
-
Record the isometric tension continuously throughout the experiment.
-
-
Data Analysis:
-
Express the contractile response to this compound as a percentage of the maximum contraction induced by KCl.
-
Plot the concentration-response curve and calculate the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximum contractile response to this compound).
-
This detailed protocol provides a robust framework for investigating the vascular contractile effects of this compound, enabling researchers to contribute to a deeper understanding of 5-HT1D receptor pharmacology in the vasculature.
References
- 1. CV Physiology | Vascular Smooth Muscle Contraction and Relaxation [cvphysiology.com]
- 2. Comparison of the vasoconstrictor effects of the selective 5-HT1D-receptor agonist L-775,606 with the mixed 5-HT1B/1D-receptor agonist sumatriptan and 5-HT in human isolated coronary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of sumatriptan-induced contractions in human isolated blood vessels using selective 5-HT(1B) and 5-HT(1D) receptor antagonists and in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
Dissolving L694247 for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L694247 is a potent and selective serotonin 5-HT1D and 5-HT1B receptor agonist, making it a valuable tool for research in neuroscience and pharmacology.[1] Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results in cell culture experiments. These application notes provide detailed protocols for the preparation of this compound stock solutions and their application in cell-based assays.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Chemical Name | N-[4-({5-[3-(2-Aminoethyl)-1H-indol-5-yl]-1,2,4-oxadiazol-3-yl}methyl)phenyl]methanesulfonamide | Wikipedia |
| Molecular Formula | C20H21N5O3S | Abcam[1] |
| Molecular Weight | 411.48 g/mol | Abcam[1] |
| Purity | >99% | Abcam[1] |
| Appearance | Solid | Abcam[1] |
Solubility Data
This compound exhibits limited solubility in aqueous solutions. The recommended solvent for preparing stock solutions for cell culture applications is dimethyl sulfoxide (DMSO).
| Solvent | Solubility | Source |
| DMSO | Up to 100 mM | Abcam[1] |
| Water | Insoluble or sparingly soluble | Inferred from DMSO solubility |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound, which can be further diluted to working concentrations.
Materials:
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
Procedure:
-
Pre-weighing Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated precision balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 41.15 mg of this compound.
-
Calculation: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
Mass (mg) = 0.1 mol/L x 0.001 L x 411.48 g/mol x 1000 = 41.15 mg
-
-
Dissolution: Add the appropriate volume of DMSO to the this compound powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the high-concentration stock solution to the final working concentration for treating cells.
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile, DNase/RNase-free tubes
Procedure:
-
Thawing: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To improve accuracy, it is recommended to perform an intermediate dilution. For example, to prepare a 1 mM intermediate solution, dilute the 100 mM stock 1:100 in sterile cell culture medium.
-
Final Dilution: Dilute the stock or intermediate solution to the desired final concentration in the cell culture medium that will be added to the cells.
-
Important: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.1%, to avoid solvent-induced cytotoxicity.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium. This is crucial for distinguishing the effects of the compound from those of the solvent.
-
Application to Cells: Add the prepared working solutions (this compound and vehicle control) to your cell cultures and incubate for the desired experimental duration.
Recommended Working Concentrations:
The effective concentration of this compound will vary depending on the cell type and the specific assay. Based on its reported potency in functional assays, a starting concentration range of 0.1 nM to 100 nM is recommended for most cell culture experiments. The pEC50 for inhibition of forskolin-stimulated adenylyl cyclase has been reported to be 9.1, which corresponds to an EC50 of approximately 0.079 nM, indicating high potency.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the general workflow for preparing and using this compound in cell culture experiments.
Caption: Workflow for this compound preparation and use.
This compound Signaling Pathway
This compound acts as an agonist at 5-HT1D and 5-HT1B receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: this compound signaling pathway.
References
L694247 Dosage and Administration for Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
L694247 is a potent and selective 5-HT1D receptor agonist, a valuable tool for investigating the physiological and pathological roles of this receptor in various animal models.[1][2] This document provides detailed application notes and protocols for the dosage and administration of this compound in common animal models, based on available preclinical research. It includes recommended dosage ranges, administration routes, and key experimental considerations to guide researchers in their in vivo studies.
Compound Information
| Compound Name | This compound |
| IUPAC Name | 2-(5-(3-(4-(methylsulfonylamino)benzyl)-1,2,4-oxadiazol-5-yl)-1H-indol-3-yl)ethanamine |
| CAS Number | 137403-12-4 |
| Molecular Formula | C₂₀H₂₁N₅O₃S |
| Molecular Weight | 411.48 g/mol |
| Mechanism of Action | Selective 5-HT1D receptor agonist.[1][2] |
Data Presentation: Dosage and Administration in Animal Models
The following table summarizes the available quantitative data for this compound administration in animal models.
| Animal Model | Route of Administration | Dosage | Key Findings | Reference |
| Rat (Wistar) | Intracerebroventricular (ICV) | 2.5, 5.0, and 10.0 µ g/rat | Dose-dependent blockade of water intake in dehydrated rats. | [3] |
| Rat (Diabetic Pithed) | Intravenous (IV) Bolus | 50 µg/kg | Inhibited electrically-induced decreases in heart rate. | [4] |
Note: In vivo data for other animal models such as mice and guinea pigs are limited in the currently available literature. In vitro studies have been conducted on guinea pig and pig tissues, suggesting potential applicability in these models.[1][5]
Experimental Protocols
Intracerebroventricular (ICV) Administration in Rats
This protocol is based on the methodology for direct injection into the third ventricle.
Objective: To administer this compound directly into the central nervous system to study its effects on centrally mediated processes.
Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Cannula
Procedure:
-
Animal Preparation: Anesthetize the rat using an appropriate anesthetic protocol.
-
Stereotaxic Surgery: Secure the anesthetized rat in a stereotaxic apparatus.
-
Surgical Incision: Make a midline incision on the scalp to expose the skull.
-
Craniotomy: Drill a small hole in the skull at the appropriate coordinates for the third ventricle.
-
Cannula Implantation: Lower a guide cannula to the desired depth.
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentration (e.g., 2.5 µg/µL, 5.0 µg/µL, or 10.0 µg/µL).
-
Injection: Inject the prepared this compound solution through the cannula using a Hamilton syringe at a slow and controlled rate.
-
Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesics and monitoring for recovery.
Intravenous (IV) Bolus Administration in Rats
This protocol provides a general guideline for intravenous administration via the tail vein.
Objective: To achieve rapid systemic distribution of this compound for studying its peripheral and systemic effects.
Materials:
-
This compound
-
Vehicle for injection (e.g., sterile saline, phosphate-buffered saline)
-
Rat restrainer
-
27-30 gauge needle and syringe (1 mL)
Procedure:
-
Drug Preparation: Prepare a sterile solution of this compound in the chosen vehicle at the desired concentration (e.g., to deliver 50 µg/kg in a small volume).
-
Animal Restraint: Place the rat in a suitable restrainer to immobilize the tail.
-
Vein Dilation: If necessary, warm the tail with a heat lamp or warm water to dilate the lateral tail veins.
-
Injection Site Preparation: Clean the injection site on the tail with an alcohol swab.
-
Injection: Insert the needle into one of the lateral tail veins and inject the this compound solution as a bolus.
-
Post-injection Monitoring: Observe the animal for any immediate adverse reactions.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
References
- 1. L-694,247: a potent 5-HT1D receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-694247 - Wikipedia [en.wikipedia.org]
- 3. Effect of third ventricle administration of L-694,247, a selective 5-HT1D receptor agonist, on water intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [3H]L-694,247 labels the 5-HT1D beta receptor in pig caudate membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: L694247 in Forskolin-Stimulated Adenylyl Cyclase Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L694247 is a potent and selective agonist for the 5-HT1D receptor.[1][2] This compound has been instrumental in characterizing the functional role of 5-HT1D receptors, particularly their involvement in the inhibition of adenylyl cyclase. Adenylyl cyclase is a key enzyme in cellular signaling, responsible for the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger. Forskolin, a diterpene from the plant Coleus forskohlii, directly activates most isoforms of adenylyl cyclase, leading to a significant increase in intracellular cAMP levels. This forskolin-stimulated environment provides a robust system for studying the inhibitory effects of G protein-coupled receptors (GPCRs), such as the 5-HT1D receptor, which couple to the inhibitory G protein, Gi.
When this compound binds to the 5-HT1D receptor, it activates the associated Gi protein. The activated α-subunit of the Gi protein then inhibits adenylyl cyclase, leading to a reduction in the forskolin-stimulated cAMP production. This inhibitory effect can be quantified to determine the potency and efficacy of the agonist. These application notes provide a summary of the key findings related to this compound and detailed protocols for its use in forskolin-stimulated adenylyl cyclase inhibition studies.
Data Presentation
The following tables summarize the quantitative data for this compound in comparison to the established 5-HT1-like receptor agonist, sumatriptan.
Table 1: Radioligand Binding Affinities (pIC50) of this compound and Sumatriptan at Various 5-HT Receptor Subtypes. [1]
| Receptor Subtype | This compound (pIC50) | Sumatriptan (pIC50) |
| 5-HT1D | 10.03 | 8.22 |
| 5-HT1B | 9.08 | 5.94 |
| 5-HT1A | 8.64 | 6.14 |
| 5-HT1C | 6.42 | 5.0 |
| 5-HT2 | 6.50 | < 5.0 |
| 5-HT1E | 5.66 | 5.64 |
| 5-HT3 | Inactive | Inactive |
pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates a higher binding affinity.
Table 2: Functional Potency (pEC50) of this compound and Sumatriptan in 5-HT1D Receptor-Mediated Functional Assays. [1]
| Functional Assay | This compound (pEC50) | Sumatriptan (pEC50) |
| Inhibition of Forskolin-Stimulated Adenylyl Cyclase (Guinea-Pig Substantia Nigra) | 9.1 | 6.2 |
| Inhibition of K+-evoked [3H]-5-HT Release (Guinea-Pig Frontal Cortex) | 9.4 | 6.5 |
pEC50 is the negative logarithm of the half maximal effective concentration (EC50). A higher pEC50 value indicates a higher potency.
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of this compound-mediated inhibition of forskolin-stimulated adenylyl cyclase.
Caption: Experimental workflow for forskolin-stimulated adenylyl cyclase inhibition assay.
Experimental Protocols
Radioligand Binding Assay for 5-HT1D Receptor Affinity
This protocol is a general guide for determining the binding affinity of this compound for the 5-HT1D receptor in brain tissue membranes.
a. Materials and Reagents:
-
Guinea pig brain tissue (e.g., substantia nigra or cerebral cortex)
-
[3H]-5-HT (radioligand)
-
This compound (test compound)
-
Serotonin (for non-specific binding determination)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4, 0.1% ascorbic acid
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Homogenizer
-
Centrifuge
-
Scintillation counter
-
96-well plates
b. Membrane Preparation:
-
Dissect the brain tissue on ice and place it in ice-cold binding buffer.
-
Homogenize the tissue using a Polytron or similar homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh, ice-cold binding buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
c. Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of membrane suspension, 50 µL of [3H]-5-HT, and 50 µL of binding buffer.
-
Non-specific Binding: 50 µL of membrane suspension, 50 µL of [3H]-5-HT, and 50 µL of a high concentration of unlabeled serotonin (e.g., 10 µM).
-
Competition Binding: 50 µL of membrane suspension, 50 µL of [3H]-5-HT, and 50 µL of varying concentrations of this compound.
-
-
Incubate the plate at 37°C for 30 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and vortex.
-
Count the radioactivity in a scintillation counter.
d. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-5-HT) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the pIC50 as -log(IC50).
Forskolin-Stimulated Adenylyl Cyclase Inhibition Assay
This protocol outlines the procedure for measuring the inhibitory effect of this compound on forskolin-stimulated adenylyl cyclase activity in guinea pig substantia nigra membranes.
a. Materials and Reagents:
-
Guinea pig substantia nigra
-
This compound
-
Forskolin
-
ATP
-
[α-32P]ATP
-
cAMP
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2, 1 mM EDTA, 1 mM dithiothreitol (DTT), and 0.1 mM GTP.
-
ATP regenerating system (e.g., creatine phosphate and creatine kinase)
-
Stopping Solution: 2% SDS, 40 mM ATP, 1.4 mM cAMP
-
Dowex 50 resin
-
Alumina columns
-
Scintillation cocktail
-
Homogenizer
-
Centrifuge
-
Scintillation counter
-
Water bath
b. Membrane Preparation:
-
Follow the same procedure as described in the radioligand binding assay protocol (Section 1.b) to prepare membranes from guinea pig substantia nigra.
c. Adenylyl Cyclase Assay:
-
In reaction tubes, add the following on ice:
-
50 µL of membrane suspension (approximately 20-50 µg of protein).
-
10 µL of varying concentrations of this compound or vehicle.
-
-
Pre-incubate the tubes at 30°C for 10 minutes.
-
Add 10 µL of forskolin (to a final concentration of 1-10 µM) to all tubes except the basal activity controls.
-
Initiate the adenylyl cyclase reaction by adding 30 µL of a substrate mixture containing ATP (final concentration 0.1 mM), [α-32P]ATP (approximately 1-2 x 10^6 cpm per tube), and the ATP regenerating system in assay buffer.
-
Incubate the reaction at 30°C for 15 minutes.
-
Terminate the reaction by adding 100 µL of stopping solution.
-
Boil the samples for 3 minutes to denature proteins.
d. cAMP Purification and Quantification:
-
Dilute the samples with 0.9 mL of water.
-
Apply the samples to Dowex 50 resin columns to separate the [32P]cAMP from the unreacted [α-32P]ATP.
-
Elute the [32P]cAMP from the Dowex columns onto alumina columns.
-
Wash the alumina columns with buffer.
-
Elute the [32P]cAMP from the alumina columns with an appropriate buffer (e.g., 0.1 M imidazole-HCl).
-
Collect the eluate in scintillation vials, add scintillation cocktail, and count the radioactivity.
e. Data Analysis:
-
Calculate the amount of cAMP produced in each sample.
-
Determine the percentage inhibition of forskolin-stimulated adenylyl cyclase activity for each concentration of this compound.
-
Plot the percentage inhibition against the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration of this compound that produces 50% of its maximal inhibitory effect) from the resulting dose-response curve.
-
Calculate the pEC50 as -log(EC50).
Conclusion
This compound is a valuable pharmacological tool for investigating the role of 5-HT1D receptors in modulating adenylyl cyclase activity. The provided data and protocols offer a framework for researchers to design and execute experiments to further elucidate the function of this important receptor subtype in various physiological and pathological processes. The high affinity and potency of this compound make it a superior probe compared to older compounds for studying 5-HT1D receptor-mediated signaling.[1]
References
Application Notes: L-694,247 as an Inhibitor of K+-Evoked [3H]-5-HT Release
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing L-694,247, a potent and selective 5-HT1D receptor agonist, to study the inhibition of potassium-evoked release of radiolabeled serotonin ([3H]-5-HT) from brain tissue. This assay is a valuable tool for characterizing the functional activity of 5-HT1D receptor ligands and investigating the role of these receptors in modulating serotonergic neurotransmission.
Introduction
The 5-HT1D receptor is a member of the G protein-coupled receptor (GPCR) superfamily, negatively coupled to adenylyl cyclase through an inhibitory G-protein (Gi/o)[1]. Activation of the 5-HT1D receptor leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn modulates various cellular functions, including neurotransmitter release. L-694,247 is a high-affinity agonist for the 5-HT1D receptor and serves as a valuable pharmacological tool to probe the function of this receptor subtype[2][3].
This document outlines the methodology for preparing brain slices, performing a K+-evoked [3H]-5-HT release assay using a superfusion system, and quantifying the results.
Data Presentation
The following tables summarize the quantitative data for L-694,247 in relation to its binding affinity and functional potency at serotonin receptors.
Table 1: Binding Affinity of L-694,247 for various Serotonin Receptor Subtypes
| Receptor Subtype | pIC50 |
| 5-HT1D | 10.03[2][3] |
| 5-HT1B | 9.08[2] |
| 5-HT1A | 8.64[2][3] |
| 5-HT2 | 6.50[2] |
| 5-HT1C | 6.42[2][3] |
| 5-HT1E | 5.66[2][3] |
pIC50 is the negative logarithm of the molar concentration of a ligand that inhibits 50% of the specific binding of a radioligand.
Table 2: Functional Potency of L-694,247 in inhibiting K+-evoked [3H]-5-HT release from Guinea Pig Frontal Cortex Slices
| Compound | pEC50 | Emax (% Inhibition) |
| L-694,247 | 9.4[2] | ~100% (Assumed similar efficacy to 5-HT, a full agonist) |
| Sumatriptan | 6.5[2] | Not Reported |
pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Signaling Pathway
The activation of the 5-HT1D receptor by an agonist like L-694,247 initiates an intracellular signaling cascade that leads to the inhibition of neurotransmitter release.
Caption: 5-HT1D Receptor Signaling Pathway.
Experimental Workflow
The following diagram illustrates the overall workflow for the K+-evoked [3H]-5-HT release inhibition assay.
References
L694247: A Potent Tool for Elucidating Serotonin 5-HT1D Receptor Function
Application Note
L694247 is a potent and selective agonist for the serotonin 5-HT1D receptor, making it an invaluable pharmacological tool for researchers investigating the physiological and pathophysiological roles of this receptor subtype. With high affinity for the 5-HT1D and 5-HT1B receptors, and significantly lower affinity for other serotonin receptor subtypes, this compound allows for targeted modulation of 5-HT1D receptor-mediated signaling pathways. This document provides detailed application notes and experimental protocols for the use of this compound in studying serotonin receptor function, aimed at researchers, scientists, and drug development professionals.
Mechanism of Action
This compound acts as an agonist at 5-HT1D receptors, which are G protein-coupled receptors (GPCRs) negatively coupled to adenylyl cyclase through inhibitory G proteins (Gαi/o). Activation of 5-HT1D receptors by this compound leads to a decrease in intracellular cyclic AMP (cAMP) levels.[1] Furthermore, these receptors function as terminal autoreceptors, and their activation can inhibit the release of serotonin and other neurotransmitters.[2]
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of this compound for various serotonin receptors, providing a clear comparison of its selectivity profile.
Table 1: Radioligand Binding Affinities of this compound
| Receptor Subtype | pIC50 |
| 5-HT1D | 10.03[3][4][5] |
| 5-HT1B | 9.08[3][5] |
| 5-HT1A | 8.64[3][4][5] |
| 5-HT1C | 6.42[3][4][5] |
| 5-HT2 | 6.50[3][5] |
| 5-HT1E | 5.66[3][4][5] |
| 5-HT3 | Inactive[3][5] |
Table 2: Functional Potencies of this compound
| Assay | Tissue/Cell Type | pEC50 |
| Inhibition of forskolin-stimulated adenylyl cyclase | Guinea-pig substantia nigra | 9.1[3][5] |
| Inhibition of K+-evoked [3H]-5-HT release | Guinea-pig frontal cortex | 9.4[3][5] |
Signaling Pathway
The activation of the 5-HT1D receptor by this compound initiates a signaling cascade that results in the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels.
Experimental Protocols
Detailed methodologies for key experiments to characterize the function of this compound are provided below.
Protocol 1: Radioligand Binding Assay
This protocol determines the binding affinity of this compound for the 5-HT1D receptor using a competition binding assay with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound for the 5-HT1D receptor.
Materials:
-
Membrane preparations from cells or tissues expressing the 5-HT1D receptor (e.g., guinea-pig substantia nigra).
-
Radioligand: [3H]5-HT or other suitable 5-HT1D receptor radioligand.
-
This compound
-
Unlabeled serotonin (for determination of non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
-
96-well plates.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[6]
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
50 µL of binding buffer (for total binding) or a saturating concentration of unlabeled serotonin (for non-specific binding).
-
50 µL of varying concentrations of this compound.
-
50 µL of a fixed concentration of [3H]5-HT (typically at its Kd concentration).
-
100 µL of the membrane preparation (containing 50-100 µg of protein).
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.[6]
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[6]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Adenylyl Cyclase Inhibition Assay
This protocol measures the functional effect of this compound on 5-HT1D receptor-mediated inhibition of adenylyl cyclase.
Objective: To determine the potency (EC50) of this compound in inhibiting forskolin-stimulated adenylyl cyclase activity.
Materials:
-
Membrane preparations from cells or tissues expressing the 5-HT1D receptor (e.g., guinea-pig substantia nigra).
-
This compound
-
Forskolin (an adenylyl cyclase activator).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM ATP, 1 mM IBMX, pH 7.4).
-
cAMP standard.
-
cAMP assay kit (e.g., ELISA or radioimmunoassay).
Procedure:
-
Membrane Preparation: Prepare membranes as described in Protocol 1.
-
Assay Setup: In microcentrifuge tubes or a 96-well plate, add the following:
-
Membrane preparation (20-50 µg protein).
-
Varying concentrations of this compound.
-
A fixed concentration of forskolin (e.g., 1-10 µM) to stimulate adenylyl cyclase.
-
Assay buffer to a final volume of 100 µL.
-
-
Incubation: Incubate the reaction mixture at 30°C or 37°C for 10-15 minutes.
-
Termination: Stop the reaction by adding 100 µL of 0.2 M HCl or by heating at 95°C for 5 minutes.
-
cAMP Measurement: Centrifuge the samples to pellet the protein. Measure the cAMP concentration in the supernatant using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Generate a standard curve using the cAMP standards.
-
Calculate the amount of cAMP produced in each sample.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration.
-
Determine the EC50 value using non-linear regression analysis.
-
Protocol 3: [35S]GTPγS Binding Assay
This is a functional assay that measures the activation of G proteins coupled to the 5-HT1D receptor upon agonist binding.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating [35S]GTPγS binding.
Materials:
-
Membrane preparations from cells or tissues expressing the 5-HT1D receptor.
-
[35S]GTPγS (non-hydrolyzable GTP analog).
-
This compound
-
GDP
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4).
-
GTPγS (unlabeled, for non-specific binding).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Prepare membranes as described in Protocol 1.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:
-
Membrane preparation (10-20 µg protein).
-
GDP (e.g., 10-100 µM).
-
Varying concentrations of this compound.
-
[35S]GTPγS (e.g., 0.1-0.5 nM).
-
For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Counting: Measure the filter-bound radioactivity by scintillation counting.
-
Data Analysis:
-
Calculate the specific binding of [35S]GTPγS.
-
Plot the specific binding against the logarithm of the this compound concentration.
-
Determine the EC50 and Emax values using non-linear regression analysis.
-
References
- 1. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are 5-HT1D receptor modulators and how do they work? [synapse.patsnap.com]
- 3. L-694,247: a potent 5-HT1D receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. L-694,247: a potent 5-HT1D receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
Commercial sources and purchasing L694247 for research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the commercial sources, pharmacological data, and experimental protocols for L694247, a potent and selective 5-HT1D receptor agonist. This document is intended to facilitate the procurement and application of this compound in a research setting.
Commercial Sources
This compound is available from several commercial suppliers specializing in research chemicals. It is crucial to source this compound from reputable vendors to ensure chemical purity and identity for reliable experimental outcomes. The following table lists some of the known suppliers. Please note that availability and catalog details may change, and it is recommended to visit the suppliers' websites for the most current information.
| Supplier | Catalog Number | Product Name | Purity | Notes |
| MedchemExpress | HY-101407 | This compound | >98% | Sold for research use only. |
| Targetmol | T19701 | L-694,247 | 98.36% | Distributed by CymitQuimica. Intended for lab use only.[1] |
| Abcam | ab120515 | L-694,247, 5-HT1D/5-HT1B receptor agonist | >99% | Soluble in DMSO to 100 mM. |
CAS Number: 137403-12-4 Molecular Formula: C₂₀H₂₁N₅O₃S Molecular Weight: 411.48 g/mol
Pharmacological Data
This compound is a high-affinity agonist for the 5-HT1D receptor, demonstrating significant selectivity over other serotonin receptor subtypes. Its pharmacological profile has been characterized through various in vitro assays.
Binding Affinity and Functional Potency
The following table summarizes the binding affinities (pIC50) and functional potencies (pEC50) of this compound at various serotonin receptors. The data is derived from the key publication by Beer et al. (1993)[2].
| Receptor Subtype | pIC50 | pEC50 (Functional Assay) | Functional Assay Type |
| 5-HT1D | 10.03[2][3] | 9.1[2] | Inhibition of forskolin-stimulated adenylyl cyclase[2] |
| 9.4[2] | Inhibition of K⁺-evoked [³H]-5-HT release[2] | ||
| 5-HT1B | 9.08[2] | - | - |
| 5-HT1A | 8.64[2][3] | - | - |
| 5-HT1C | 6.42[2][3] | - | - |
| 5-HT2 | 6.50[2] | - | - |
| 5-HT1E | 5.66[2][3] | - | - |
| 5-HT3 | Inactive[2] | - | - |
Higher pIC50 and pEC50 values indicate greater affinity and potency, respectively.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound. These are based on methodologies described in the scientific literature[2].
Radioligand Binding Assay for 5-HT1D Receptor Affinity
This protocol determines the binding affinity of this compound for the 5-HT1D receptor using a competitive binding assay with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human 5-HT1D receptor
-
[³H]-5-HT (Radioligand)
-
This compound (unlabeled competitor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄, 0.5 mM EDTA)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or a high concentration of a known 5-HT1D ligand (for non-specific binding).
-
50 µL of the various dilutions of this compound.
-
50 µL of [³H]-5-HT at a concentration near its Kd for the 5-HT1D receptor.
-
50 µL of the cell membrane preparation.
-
-
Incubate the plate at room temperature (e.g., 25°C) for 60 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Inhibition of Forskolin-Stimulated Adenylyl Cyclase Activity
This functional assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) in response to stimulation by forskolin, a direct activator of adenylyl cyclase.
Materials:
-
Cells or tissues expressing the 5-HT1D receptor (e.g., guinea-pig substantia nigra homogenates)[2].
-
This compound
-
Forskolin
-
Assay buffer (e.g., Krebs-Henseleit buffer)
-
ATP
-
cAMP standard
-
cAMP assay kit (e.g., ELISA or radioimmunoassay)
Protocol:
-
Prepare homogenates of the tissue expressing the 5-HT1D receptor.
-
Pre-incubate the homogenates with various concentrations of this compound for 15-30 minutes at 37°C.
-
Initiate the adenylyl cyclase reaction by adding a solution containing ATP and a fixed concentration of forskolin (e.g., 1 µM).
-
Incubate for a defined period (e.g., 10-15 minutes) at 37°C.
-
Terminate the reaction by heating the samples (e.g., boiling for 3-5 minutes).
-
Centrifuge the samples to pellet the cellular debris.
-
Measure the amount of cAMP in the supernatant using a commercial cAMP assay kit, following the manufacturer's instructions.
-
Construct a dose-response curve by plotting the percentage inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration.
-
Determine the EC50 value from the dose-response curve.
Inhibition of K⁺-Evoked [³H]-5-HT Release
This assay assesses the functional activity of this compound at presynaptic 5-HT1D autoreceptors, which regulate the release of serotonin.
Materials:
-
Tissue slices from a relevant brain region (e.g., guinea-pig frontal cortex)[2].
-
[³H]-5-HT
-
This compound
-
Krebs buffer (standard and high K⁺)
-
Scintillation fluid
-
Scintillation counter
Protocol:
-
Prepare brain tissue slices and incubate them with [³H]-5-HT to allow for uptake into serotonergic nerve terminals.
-
Wash the slices with standard Krebs buffer to remove excess unincorporated [³H]-5-HT.
-
Place the slices in a superfusion chamber and perfuse with standard Krebs buffer.
-
Collect fractions of the superfusate at regular intervals.
-
Induce neurotransmitter release by switching to a high K⁺ Krebs buffer (e.g., containing 25 mM KCl) for a short period (S1).
-
After the first stimulation, switch back to the standard Krebs buffer.
-
Introduce various concentrations of this compound into the perfusion buffer.
-
Apply a second stimulation with high K⁺ Krebs buffer (S2) in the presence of this compound.
-
Measure the radioactivity in each collected fraction using a scintillation counter.
-
Calculate the fractional release of [³H]-5-HT for both stimulation periods (S1 and S2).
-
Determine the S2/S1 ratio for each concentration of this compound.
-
Plot the percentage inhibition of K⁺-evoked [³H]-5-HT release (relative to the control without the drug) against the logarithm of the this compound concentration to determine the EC50 value.
Signaling Pathway and Experimental Workflow
5-HT1D Receptor Signaling Pathway
This compound acts as an agonist at the 5-HT1D receptor, which is a G-protein coupled receptor (GPCR) that couples to the Gi/o family of G proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as Protein Kinase A (PKA).
Caption: this compound signaling pathway via the 5-HT1D receptor.
Experimental Workflow for this compound Characterization
The following diagram illustrates a typical workflow for characterizing the pharmacological properties of this compound.
References
Troubleshooting & Optimization
L694247 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered when working with L694247, a potent 5-HT1D/5-HT1B receptor agonist.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: I am having trouble dissolving this compound. What is the recommended solvent?
A1: this compound is known to be soluble in dimethyl sulfoxide (DMSO). For initial stock solutions, it is highly recommended to use DMSO.
Q2: What is the maximum concentration of this compound that can be achieved in DMSO?
A2: this compound is soluble in DMSO up to 100 mM. Exceeding this concentration may lead to incomplete dissolution.
Q3: My this compound did not dissolve completely in my aqueous buffer (e.g., PBS). What should I do?
A3: this compound has poor solubility in aqueous solutions. To prepare an aqueous working solution, it is best to first dissolve the compound in 100% DMSO to create a high-concentration stock solution. This stock solution can then be serially diluted into your aqueous buffer to the desired final concentration. Ensure that the final concentration of DMSO in your experimental setup is compatible with your assay and does not exceed a level that could affect your results (typically <0.5%).
Q4: I observed precipitation when I diluted my DMSO stock of this compound into my aqueous buffer. How can I prevent this?
A4: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds. Here are some troubleshooting steps:
-
Decrease the Final Concentration: The final concentration of this compound in the aqueous buffer may be too high. Try lowering the final concentration.
-
Increase the DMSO Percentage: A slightly higher percentage of DMSO in the final solution might be necessary to maintain solubility. However, always be mindful of the DMSO tolerance of your experimental system.
-
Use a Surfactant or Co-solvent: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween-20) or a co-solvent may help to improve solubility. This should be tested for compatibility with your specific experiment.
-
Sonication: Brief sonication of the solution after dilution may help to redissolve any precipitate.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes.
Quantitative Solubility Data
| Solvent | Maximum Concentration | Reference |
| Dimethyl Sulfoxide (DMSO) | 100 mM | |
| Aqueous Buffers (e.g., PBS) | Poorly Soluble |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required amount of this compound and DMSO to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 411.48 g/mol .
-
For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.11 mg of this compound.
-
Weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Visualizations
Technical Support Center: Optimizing L694247 Concentration for Receptor Binding
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing L694247 concentration for receptor binding experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target receptor for this compound and what is its binding affinity?
A1: this compound is a potent and selective agonist for the 5-HT1D receptor.[1][2] It also exhibits high affinity for the 5-HT1B receptor. The binding affinity, expressed as pIC50, is approximately 10.03 for the 5-HT1D receptor and 9.08 for the 5-HT1B receptor.[1]
Q2: What are the functional consequences of this compound binding to the 5-HT1D receptor?
A2: this compound binding to the 5-HT1D receptor, a G-protein coupled receptor, leads to the inhibition of adenylyl cyclase and a reduction in cyclic AMP (cAMP) levels.[1][3] This signaling cascade can also involve the activation of the mitogen-activated protein kinase (MAPK) pathway.[3] Functionally, this can result in the inhibition of neurotransmitter release, such as K+-evoked [3H]-5-HT release, and vasoconstriction of cerebral blood vessels.[1][4]
Q3: At what concentration range should I start my experiments with this compound?
A3: Based on its high pIC50 value (10.03 for 5-HT1D), which corresponds to an IC50 in the sub-nanomolar range, it is recommended to start with a concentration range of 0.1 nM to 100 nM for initial binding assays. For functional assays, a similar range can be used, with pEC50 values reported to be around 9.1 to 9.4.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Specific Binding | Incorrect this compound Concentration: The concentration of this compound may be too low to detect binding or too high, leading to saturation of all binding sites (including non-specific ones). | Perform a concentration-response curve starting from 0.1 nM to 1 µM to determine the optimal concentration. |
| Degraded this compound: The compound may have degraded due to improper storage or handling. | Ensure this compound is stored under recommended conditions (typically -20°C) and prepare fresh stock solutions for each experiment. | |
| Inactive Receptor Preparation: The receptor preparation (e.g., membrane fraction, whole cells) may have lost activity. | Verify the integrity and activity of your receptor preparation using a known standard agonist or antagonist. | |
| High Non-Specific Binding | Excessive this compound Concentration: High concentrations can lead to binding to low-affinity, non-specific sites. | Lower the concentration of this compound. Determine non-specific binding using a high concentration of a competing, unlabeled ligand (e.g., 10 µM 5-HT). |
| Inadequate Blocking: The assay buffer may not contain sufficient blocking agents to prevent non-specific binding to surfaces. | Include blocking agents such as bovine serum albumin (BSA) or use commercially available blocking buffers.[5] | |
| Hydrophobic Interactions: this compound, like many small molecules, may exhibit non-specific binding due to hydrophobic interactions with plasticware or other surfaces.[6][7] | Add a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) to the assay buffer. Consider using low-binding microplates. | |
| Inconsistent or Irreproducible Results | Variability in Experimental Conditions: Inconsistent incubation times, temperatures, or buffer compositions can lead to variable results. | Standardize all experimental parameters. Ensure consistent timing for all steps and use a calibrated incubator. |
| Pipetting Errors: Inaccurate pipetting, especially at low concentrations, can introduce significant variability. | Use calibrated pipettes and appropriate tips. For very low concentrations, perform serial dilutions carefully. | |
| Ligand Depletion: If the receptor concentration is too high relative to the ligand concentration, the free ligand concentration may decrease significantly during the experiment. | Ensure that the total bound ligand is less than 10% of the total ligand added.[8] |
Data Presentation
Table 1: Binding Affinity and Functional Potency of this compound
| Receptor Subtype | pIC50 | pEC50 | Functional Assay |
| 5-HT1D | 10.03[1][2] | 9.1[1] | Inhibition of forskolin-stimulated adenylyl cyclase in guinea-pig substantia nigra[1] |
| 9.4[1] | Inhibition of K+-evoked [3H]-5-HT release from guinea-pig frontal cortex slices[1] | ||
| 5-HT1B | 9.08[1] | - | - |
| 5-HT1A | 8.64[1][2] | - | - |
| 5-HT1C | 6.42[1][2] | - | - |
| 5-HT2 | 6.50[1] | - | - |
| 5-HT1E | 5.66[1][2] | - | - |
| 5-HT3 | Inactive[1] | - | - |
Experimental Protocols
Protocol: Radioligand Competition Binding Assay for this compound
This protocol describes a typical radioligand competition binding assay to determine the affinity of this compound for the 5-HT1D receptor.
Materials:
-
Cell membranes expressing the human 5-HT1D receptor.
-
Radioligand: [3H]5-HT or another suitable 5-HT1D radioligand.
-
This compound stock solution (e.g., 1 mM in DMSO).
-
Unlabeled 5-HT (for determining non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.
-
Scintillation fluid.
-
Glass fiber filters (e.g., Whatman GF/B).
-
96-well microplates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare Reagents:
-
Thaw the cell membranes on ice.
-
Prepare serial dilutions of this compound in assay buffer to achieve final concentrations ranging from 0.1 nM to 1 µM.
-
Prepare a solution of the radioligand in assay buffer at a concentration close to its Kd value.
-
Prepare a solution of unlabeled 5-HT at a high concentration (e.g., 10 µM) to determine non-specific binding.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand, and 50 µL of cell membrane suspension to designated wells.
-
Non-Specific Binding: Add 50 µL of 10 µM unlabeled 5-HT, 50 µL of radioligand, and 50 µL of cell membrane suspension to designated wells.
-
Competition Binding: Add 50 µL of each this compound dilution, 50 µL of radioligand, and 50 µL of cell membrane suspension to the remaining wells.
-
-
Incubation:
-
Incubate the plate at room temperature (or other optimized temperature) for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.
-
Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials.
-
Add 4-5 mL of scintillation fluid to each vial.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Visualizations
References
- 1. L-694,247: a potent 5-HT1D receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppressing Non-Specific Binding of Proteins onto Electrode Surfaces in the Development of Electrochemical Immunosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nonspecificity fingerprints for clinical-stage antibodies in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Surface patches induce nonspecific binding and phase separation of antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Off-Target Effects of L694247
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of L694247. Our goal is to equip you with the necessary information and protocols to conduct your experiments with confidence and precision.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
A1: this compound is a potent 5-hydroxytryptamine (5-HT) receptor agonist with a primary target of the 5-HT1D receptor.[1][2] It also exhibits high affinity for the 5-HT1B receptor.[1] Its mechanism of action involves the inhibition of forskolin-stimulated adenylyl cyclase, a key enzyme in cellular signaling pathways.[1]
Q2: What are the known off-target effects of this compound?
A2: this compound has been assessed for its selectivity against a panel of 5-HT receptors. While it is highly potent at 5-HT1D and 5-HT1B receptors, it shows significantly lower affinity for 5-HT1A, 5-HT1C, 5-HT2, and 5-HT1E receptors. It is essentially inactive at the 5-HT3 recognition site.[1] Broader screening for off-target effects, such as against the human kinome, is a recommended strategy to fully characterize its selectivity profile.
Q3: Why should I be concerned about off-target effects in my experiments?
A3: Off-target effects occur when a compound interacts with proteins other than its intended target. These unintended interactions can lead to misinterpretation of experimental results, where an observed phenotype may be incorrectly attributed to the primary target.[3] Off-target effects can also cause cellular toxicity and a lack of translatable results from preclinical to clinical settings.[3]
Q4: How can I proactively minimize off-target effects in my experimental design?
A4: To minimize the risk of off-target effects, it is recommended to:
-
Use the lowest effective concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect.[3][4]
-
Employ control compounds: Include a structurally similar but biologically inactive analog as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[3]
-
Use structurally unrelated inhibitors: Confirm your findings with a different compound that targets the same primary receptor but has a distinct chemical structure.[4]
Troubleshooting Guides
This section provides guidance for specific issues that may arise during your experiments with this compound.
| Observed Problem | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected or paradoxical cellular phenotype | The observed effect may be due to this compound modulating an unknown off-target protein or pathway. | 1. Validate with an orthogonal approach: Use a genetic method like siRNA or CRISPR/Cas9 to knockdown the 5-HT1D receptor. If the phenotype persists in the absence of the primary target, it is likely an off-target effect.[3] 2. Perform a broad off-target screen: Use a commercial service to screen this compound against a kinase panel or other relevant target classes.[4] |
| High levels of cell death at low concentrations | This compound may have potent off-target effects on proteins essential for cell survival. | 1. Titrate to the lowest effective concentration: Determine the minimal concentration that engages the 5-HT1D receptor without causing significant toxicity.[4] 2. Assess markers of apoptosis: Use assays such as Annexin V staining or caspase-3 cleavage to determine if the cell death is apoptotic.[4] |
| Inconsistent results between different cell lines | The expression levels of the on-target (5-HT1D) or potential off-target proteins may vary between cell lines.[3] | 1. Quantify target expression: Use qPCR or Western blotting to measure the expression levels of the 5-HT1D receptor in your cell lines. 2. Characterize off-target expression: If specific off-targets are identified, assess their expression levels across the different cell lines. |
Data Presentation
Table 1: Binding Affinity of this compound at 5-HT Receptors
| Receptor Subtype | pIC50 |
| 5-HT1D | 10.03 |
| 5-HT1B | 9.08 |
| 5-HT1A | 8.64 |
| 5-HT1C | 6.42 |
| 5-HT2 | 6.50 |
| 5-HT1E | 5.66 |
| 5-HT3 | Inactive |
| Data sourced from Beer et al. (1993).[1] |
Table 2: Hypothetical Kinome Scan Data for this compound
This table illustrates the type of data you would obtain from a broad kinase screen.
| Kinase Target | Percent Inhibition at 1 µM |
| Primary Target (Hypothetical Off-Target) | |
| Kinase A | 95% |
| Other Significant Hits (>80% Inhibition) | |
| Kinase B | 88% |
| Kinase C | 82% |
| Moderate Hits (50-80% Inhibition) | |
| Kinase D | 75% |
| Kinase E | 60% |
| No Significant Activity (<50% Inhibition) | |
| ... | ... |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This method assesses whether this compound binds to the 5-HT1D receptor in intact cells.[3]
-
Cell Treatment: Treat intact cells with this compound at the desired concentration or a vehicle control for a specified time.
-
Cell Lysis: Harvest and lyse the cells to release the proteins.
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Supernatant Collection: Collect the supernatant containing the soluble proteins.
-
Analysis: Analyze the amount of soluble 5-HT1D receptor at each temperature using Western blotting or ELISA. A shift in the thermal stability of the protein in the presence of this compound indicates target engagement.
Protocol 2: In Vitro Kinase Profiling Assay
This protocol is for identifying potential kinase off-targets.
-
Compound Preparation: Prepare this compound at a stock concentration (e.g., 10 mM in DMSO). Perform serial dilutions to create a range of concentrations for testing.
-
Assay Setup: Use a commercial kinase profiling service or an in-house panel of purified, recombinant kinases. In a multi-well plate, combine each kinase with its specific substrate and ATP.
-
Compound Incubation: Add this compound at the desired concentration (e.g., 1 µM for a single-point screen) to the kinase reaction mixtures. Include appropriate controls (no inhibitor, known inhibitor).
-
Reaction and Detection: Incubate the plates to allow the kinase reaction to proceed. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Calculate the percentage of kinase activity inhibited by this compound relative to the no-inhibitor control.
Visualizations
Caption: Signaling pathway of the 5-HT1D receptor activated by this compound.
Caption: Workflow for identifying potential off-target effects of this compound.
Caption: A logical guide for troubleshooting unexpected experimental outcomes.
References
Technical Support Center: Optimizing L694247 Efficacy in Functional Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficacy of L694247 in functional assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the 5-HT1D receptor.[1] It also exhibits high affinity for the 5-HT1B receptor.[1] Its primary mechanism of action is to activate 5-HT1D receptors, which are Gαi-coupled. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Q2: What are the key functional assays to measure the activity of this compound?
The most common functional assays for this compound are:
-
cAMP Assays: These assays directly measure the downstream effect of 5-HT1D receptor activation by quantifying the inhibition of forskolin-stimulated cAMP production.[1]
-
GTPγS Binding Assays: This assay measures the direct activation of G proteins by the receptor upon agonist binding. It is a proximal measure of receptor activation.
-
Radioligand Binding Assays: These assays determine the affinity of this compound for the 5-HT1D receptor by measuring its ability to displace a radiolabeled ligand.
Q3: What is the expected potency (pEC50) of this compound in functional assays?
The potency of this compound can vary depending on the specific assay and experimental conditions. A study by Beer et al. (1993) reported a pEC50 of 9.1 in a forskolin-stimulated adenylyl cyclase inhibition assay in guinea-pig substantia nigra.[1] In another functional assay measuring the inhibition of K+-evoked [3H]-5-HT release from guinea-pig frontal cortex, the pEC50 was 9.4.[1]
Q4: What is the binding affinity (pKi) of this compound for the 5-HT1D receptor?
The binding affinity of this compound for the 5-HT1D receptor is high. The pIC50 value, which is analogous to pKi, has been reported to be 10.03.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Response to this compound | Compound Degradation: this compound may be unstable if not stored properly. | Store this compound as a stock solution in DMSO at -20°C or -80°C.[2][3][4] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in assay buffer for each experiment. |
| Incorrect Concentration: The concentration of this compound may be too low to elicit a response. | Prepare a full dose-response curve to determine the optimal concentration range. Start with a concentration range that brackets the expected pEC50 (e.g., 10⁻¹¹ M to 10⁻⁶ M). | |
| Cell Line Issues: The cells may not express sufficient levels of the 5-HT1D receptor, or the receptor may not be properly coupled to the signaling pathway. | Use a validated cell line known to express functional 5-HT1D receptors (e.g., CHO or HEK293 cells stably expressing the human 5-HT1D receptor). Regularly check cell line authenticity and passage number. | |
| Assay Conditions: Suboptimal assay conditions, such as incorrect buffer composition, pH, or temperature, can affect the response. | Optimize assay parameters, including buffer components (e.g., Mg²⁺ concentration for adenylyl cyclase assays), pH, and incubation times. | |
| High Background Signal | Contamination: Contamination of reagents or cell cultures can lead to high background. | Use sterile techniques and ensure all reagents are of high quality and free of contamination. |
| Constitutive Receptor Activity: Some receptor expression systems may exhibit high basal activity. | This may be inherent to the cell line. If problematic, consider using a different cell line or a system with inducible receptor expression. | |
| Poor Dose-Response Curve | Compound Precipitation: this compound may precipitate at higher concentrations, especially in aqueous buffers. | Ensure complete solubilization of the stock solution in DMSO. When diluting into aqueous assay buffer, vortex thoroughly. Visually inspect for any precipitation. Consider the use of a small percentage of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer to aid solubility, but be cautious as this can affect cell membranes. |
| Inaccurate Pipetting: Errors in serial dilutions can lead to a distorted curve. | Use calibrated pipettes and perform serial dilutions carefully. Prepare a fresh dilution series for each experiment. | |
| Variability Between Experiments | Inconsistent Cell Culture: Variations in cell passage number, confluency, and health can lead to inconsistent results. | Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density. |
| Reagent Variability: Differences in reagent lots or preparation can introduce variability. | Use reagents from the same lot for a set of experiments. Prepare fresh reagents and store them properly. | |
| Potential Off-Target Effects | Activation of 5-HT1B Receptors: this compound also has high affinity for the 5-HT1B receptor (pIC50 = 9.08).[1] | If the experimental system expresses 5-HT1B receptors, consider using a selective 5-HT1B antagonist to isolate the 5-HT1D-mediated response. |
Quantitative Data Summary
Table 1: Binding Affinities (pIC50) of this compound at Various Serotonin Receptors
| Receptor | pIC50 |
| 5-HT1D | 10.03[1] |
| 5-HT1B | 9.08[1] |
| 5-HT1A | 8.64[1] |
| 5-HT1C | 6.42[1] |
| 5-HT2 | 6.50[1] |
| 5-HT1E | 5.66[1] |
| 5-HT3 | Inactive[1] |
Table 2: Functional Potency (pEC50) of this compound in Different Assays
| Functional Assay | Tissue/Cell System | pEC50 |
| Inhibition of Forskolin-Stimulated Adenylyl Cyclase | Guinea-Pig Substantia Nigra | 9.1[1] |
| Inhibition of K⁺-Evoked [³H]-5-HT Release | Guinea-Pig Frontal Cortex | 9.4[1] |
Experimental Protocols
Detailed Methodology: Inhibition of Forskolin-Stimulated Adenylyl Cyclase Assay
This protocol is adapted from the principles described in Beer et al. (1993).[1]
1. Materials:
-
Cell line stably expressing the human 5-HT1D receptor (e.g., CHO-K1)
-
Cell culture medium (e.g., DMEM/F-12 with 10% FBS, penicillin/streptomycin, and a selection antibiotic)
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA, and 1 mM IBMX (a phosphodiesterase inhibitor)
-
Lysis buffer: Assay buffer containing a cell lysis agent (e.g., 0.1% Triton X-100)
-
Forskolin solution (in DMSO)
-
This compound stock solution (10 mM in DMSO)
-
cAMP standard
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
2. Cell Preparation:
-
Culture cells to 80-90% confluency in appropriate culture flasks.
-
Harvest cells using a non-enzymatic cell dissociation solution to maintain receptor integrity.
-
Wash cells with PBS and resuspend in assay buffer at a predetermined optimal density.
3. Assay Procedure:
-
Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%).
-
Add the diluted this compound or vehicle control to the wells of a microplate.
-
Add the cell suspension to the wells.
-
Pre-incubate for 15-30 minutes at room temperature.
-
Add forskolin to all wells (except for the basal control) at a final concentration that elicits a submaximal stimulation of adenylyl cyclase (e.g., 1-10 µM, to be optimized for the specific cell line).
-
Incubate for 30-60 minutes at room temperature.
-
Lyse the cells by adding lysis buffer.
-
Measure cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
4. Data Analysis:
-
Generate a cAMP standard curve.
-
Convert the raw assay signals to cAMP concentrations using the standard curve.
-
Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the pEC50 and Emax values.
Visualizations
Figure 1. 5-HT1D receptor signaling pathway activated by this compound.
Figure 2. Experimental workflow for a cAMP functional assay with this compound.
References
L694247 Degradation Pathways and Byproducts: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on investigating the potential degradation pathways and byproducts of L694247. As a compound containing both a tryptamine and a 1,2,4-oxadiazole moiety, its stability can be influenced by several factors. This guide offers troubleshooting advice and frequently asked questions (FAQs) to assist in designing and interpreting stability and degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
Based on the chemical structure of this compound, which includes a tryptamine core and a 1,2,4-oxadiazole ring, the most probable degradation pathways are hydrolysis and oxidation.
-
Hydrolysis: The 1,2,4-oxadiazole ring is susceptible to hydrolytic cleavage under both acidic and basic conditions. This can lead to the opening of the ring to form various byproducts.
-
Oxidation: The indole nucleus of the tryptamine moiety is prone to oxidation, which can be initiated by light, heat, or the presence of oxidizing agents.
Q2: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could they be?
Unexpected peaks likely represent degradation byproducts. To identify them, consider the potential degradation pathways. The table below summarizes potential byproducts resulting from hydrolysis and oxidation.
Q3: How can I prevent the degradation of this compound during storage and handling?
To minimize degradation, consider the following precautions:
-
Storage: Store this compound as a solid in a cool, dark, and dry place. Protect from light and moisture. For solutions, prepare them fresh and use them promptly. If storage of solutions is necessary, store them at low temperatures (e.g., -20°C or -80°C) in amber vials to protect from light.
-
Handling: Avoid exposure of this compound solutions to high temperatures, strong acids or bases, and oxidizing agents. Use deoxygenated solvents where possible to minimize oxidation.
Q4: My this compound solution has changed color. What does this indicate?
A change in color, such as yellowing or browning, is often an indication of oxidative degradation of the indole ring system. It is recommended to discard the solution and prepare a fresh one.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of this compound potency over time | Degradation of the parent compound. | Perform a forced degradation study to identify the degradation products and the conditions that accelerate degradation. Re-evaluate storage and handling procedures. |
| Appearance of new peaks in HPLC analysis | Formation of degradation byproducts. | Characterize the new peaks using techniques like LC-MS and NMR to identify their structures. Refer to the potential degradation pathways to guide structure elucidation. |
| Inconsistent results between experiments | Variable degradation of this compound due to inconsistent experimental conditions. | Standardize all experimental parameters, including solvent preparation, temperature, light exposure, and pH. Prepare fresh solutions for each experiment. |
| Precipitation in this compound solutions | Formation of insoluble degradation products or poor solubility under specific pH or temperature conditions. | Analyze the precipitate to determine if it is a degradation product. Evaluate the solubility of this compound under your experimental conditions. |
Potential Degradation Byproducts of this compound
The following table outlines plausible degradation byproducts of this compound based on the known reactivity of its constituent chemical moieties.
| Degradation Pathway | Potential Byproduct Name | Hypothesized Structure | Notes |
| Hydrolysis (Acidic/Basic) | N-(4-((5-(3-(2-aminoethyl)-1H-indol-5-yl)carbonyl)carbamoyl)methyl)phenyl)methanesulfonamide | Ring-opened oxadiazole | Cleavage of the C-O bond in the oxadiazole ring. |
| Hydrolysis (Acidic/Basic) | N-(4-((5-(1H-indole-3-carboxamido)pentanoyl)oxy)benzyl)methanesulfonamide | Ring-opened oxadiazole | Cleavage of the N-O bond in the oxadiazole ring. |
| Oxidation | N-(4-((5-(3-(2-aminoethyl)-1-oxo-1H-indol-5-yl)-1,2,4-oxadiazol-3-yl)methyl)phenyl)methanesulfonamide | Oxidized indole | Oxidation at the indole nitrogen. |
| Oxidation | N-(4-((5-(3-(2-aminoethyl)-2-oxo-2,3-dihydro-1H-indol-5-yl)-1,2,4-oxadiazol-3-yl)methyl)phenyl)methanesulfonamide | Oxidized indole | Oxidation at the C2 position of the indole ring. |
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and pathways. Below are detailed methodologies for key stress conditions.
Acidic and Basic Hydrolysis
Objective: To investigate the susceptibility of this compound to hydrolysis.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
For acidic hydrolysis, dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL.
-
For basic hydrolysis, dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL.
-
Prepare a control sample by diluting the stock solution with the solvent to the same final concentration.
-
Incubate all samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize it if necessary (with NaOH for the acidic sample and HCl for the basic sample), and analyze by a stability-indicating HPLC method.
Oxidative Degradation
Objective: To assess the stability of this compound in the presence of an oxidizing agent.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent at 1 mg/mL.
-
Dilute the stock solution with a 3% solution of hydrogen peroxide (H₂O₂) to a final concentration of 0.1 mg/mL.
-
Prepare a control sample by diluting the stock solution with the solvent.
-
Incubate the samples at room temperature, protected from light, for a defined period.
-
Analyze the samples by HPLC at various time intervals.
Thermal Degradation
Objective: To evaluate the effect of heat on the stability of this compound.
Methodology:
-
Place a known amount of solid this compound in a controlled temperature oven (e.g., 70°C).
-
Prepare a solution of this compound (0.1 mg/mL) and incubate it at the same temperature.
-
At specified time points, remove samples, allow them to cool to room temperature, and prepare solutions for HPLC analysis (for the solid sample).
-
Analyze all samples using a stability-indicating HPLC method.
Photolytic Degradation
Objective: To determine the sensitivity of this compound to light.
Methodology:
-
Expose a solution of this compound (0.1 mg/mL) and a sample of solid this compound to a calibrated light source (e.g., a photostability chamber with a combination of UV and visible light).
-
Wrap control samples in aluminum foil to protect them from light and keep them alongside the exposed samples.
-
At selected time points, analyze the samples by HPLC.
Visualizations
The following diagrams illustrate the potential degradation pathways of this compound and a general workflow for a forced degradation study.
Minimizing variability in L694247 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental results when working with L694247.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective serotonin receptor agonist. Its primary mechanism of action is as a high-affinity agonist for the 5-HT1D receptor.[1] It also exhibits high affinity for the 5-HT1B receptor.[1] Its agonistic activity at these receptors leads to the inhibition of adenylyl cyclase, a key enzyme in the cyclic AMP (cAMP) signaling pathway.[1]
Q2: What are the common experimental applications of this compound?
A2: this compound is primarily used in neuroscience research to study the physiological roles of 5-HT1D and 5-HT1B receptors.[1][2] Common experimental applications include:
-
In vitro functional assays to measure the inhibition of forskolin-stimulated adenylyl cyclase activity.[1]
-
Assays to measure the inhibition of potassium-evoked release of radiolabeled serotonin ([3H]-5-HT) from brain tissue slices.[1]
-
Radioligand binding assays to determine the affinity of other compounds for the 5-HT1D and 5-HT1B receptors.[1]
Q3: What are the key binding affinities and functional potencies of this compound?
A3: The following table summarizes the reported binding affinities (pIC50) and functional potencies (pEC50) of this compound.
| Receptor Subtype | Binding Affinity (pIC50) | Functional Potency (pEC50) | Functional Assay |
| 5-HT1D | 10.03[1] | 9.1[1] | Inhibition of forskolin-stimulated adenylyl cyclase in guinea-pig substantia nigra |
| 9.4[1] | Inhibition of K+-evoked [3H]-5-HT release from guinea-pig frontal cortex | ||
| 5-HT1B | 9.08[1] | - | - |
| 5-HT1A | 8.64[1] | - | - |
| 5-HT1C | 6.42[1] | - | - |
| 5-HT2 | 6.50[1] | - | - |
| 5-HT1E | 5.66[1] | - | - |
| 5-HT3 | Inactive[1] | - | - |
Troubleshooting Guide
Issue 1: High Variability in Adenylyl Cyclase Inhibition Assays
-
Question: We are observing significant well-to-well and day-to-day variability in our adenylyl cyclase inhibition assays with this compound. What are the potential causes and solutions?
-
Answer: High variability in this assay can stem from several factors. Consider the following troubleshooting steps:
-
Cell Health and Passage Number:
-
Cause: Cells that are unhealthy, have been in culture for too long (high passage number), or are inconsistently plated can lead to variable receptor expression and signaling capacity.
-
Solution: Ensure you are using cells at a consistent and low passage number. Regularly check for cell viability and morphology. Plate cells at a consistent density and allow for uniform attachment and growth.
-
-
Forskolin Concentration:
-
Cause: The concentration of forskolin used to stimulate adenylyl cyclase is critical. If the concentration is too high, it may be difficult to detect the inhibitory effect of this compound. If it is too low, the signal-to-noise ratio may be poor.
-
Solution: Perform a forskolin dose-response curve to determine the optimal concentration that yields a robust but not maximal stimulation of cAMP production. This is typically the EC80 concentration.
-
-
This compound Preparation and Storage:
-
Cause: this compound, like many small molecules, can degrade if not stored properly. Improper solubilization can also lead to inaccurate concentrations.
-
Solution: Store this compound as recommended by the manufacturer, typically as a stock solution in a suitable solvent (e.g., DMSO) at -20°C or -80°C. Aliquot the stock solution to avoid repeated freeze-thaw cycles. Ensure the compound is fully dissolved before preparing dilutions.
-
-
Assay Incubation Times and Temperatures:
-
Cause: Inconsistent incubation times for cell stimulation, forskolin treatment, and this compound application can introduce significant variability. Temperature fluctuations can also affect enzyme kinetics.
-
Solution: Use a calibrated timer for all incubation steps. Ensure that plates are incubated at a consistent and appropriate temperature (e.g., 37°C in a humidified incubator).
-
-
Issue 2: Lower than Expected Potency of this compound
-
Question: The calculated EC50 for this compound in our functional assay is significantly higher (less potent) than the published values. What could be the reason?
-
Answer: A discrepancy in potency can be due to several experimental factors:
-
Receptor Expression Levels:
-
Cause: The cell line or tissue preparation you are using may have a lower expression level of the 5-HT1D receptor compared to the systems used in published studies.
-
Solution: If possible, verify the expression level of the 5-HT1D receptor in your system using techniques like qPCR, Western blotting, or radioligand binding. Consider using a cell line known to express high levels of the receptor.
-
-
Presence of Serum in Assay Buffer:
-
Cause: Components in serum can bind to this compound, reducing its effective concentration.
-
Solution: Perform the assay in a serum-free buffer if possible. If serum is required for cell health, use the lowest possible concentration and keep it consistent across all experiments.
-
-
Incorrect pH of Assay Buffer:
-
Cause: The binding of ligands to their receptors can be sensitive to pH. An incorrect buffer pH can alter the charge of the compound or the receptor, affecting their interaction.
-
Solution: Ensure your assay buffer is prepared correctly and the pH is verified before each experiment.
-
-
Experimental Protocols
Protocol: Inhibition of Forskolin-Stimulated Adenylyl Cyclase Activity
This protocol provides a general framework for assessing the inhibitory effect of this compound on adenylyl cyclase activity in a cell-based assay.
1. Cell Culture and Plating: a. Culture cells expressing the 5-HT1D receptor (e.g., HEK293-5HT1D) in appropriate growth medium. b. Harvest cells and plate them in a 96-well plate at a predetermined optimal density. c. Incubate for 24 hours to allow for cell attachment.
2. Assay Procedure: a. Prepare a serial dilution of this compound in serum-free assay buffer. Also, prepare a forskolin solution at twice the final desired concentration. b. Wash the cells once with serum-free assay buffer. c. Add the this compound dilutions to the appropriate wells. Include a vehicle control. d. Incubate for 15-30 minutes at 37°C. e. Add the forskolin solution to all wells except the basal control. f. Incubate for an additional 15-30 minutes at 37°C. g. Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
3. Data Analysis: a. Calculate the percentage of inhibition of the forskolin-stimulated response for each this compound concentration. b. Plot the percentage of inhibition against the logarithm of the this compound concentration. c. Fit the data to a four-parameter logistic equation to determine the EC50 value.
Signaling Pathway
References
Interpreting unexpected results with L694247
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using L694247, a potent 5-HT1D receptor agonist. The information is tailored for researchers, scientists, and drug development professionals to interpret unexpected results during their experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues that users might encounter during their experiments with this compound.
Q1: My experiment with this compound shows lower potency or efficacy than expected in functional assays. What are the possible causes and how can I troubleshoot this?
A1: Lower than expected potency or efficacy of this compound can stem from several factors, ranging from reagent quality to experimental setup.
Possible Causes:
-
Compound Integrity: this compound may have degraded due to improper storage or handling.
-
Solubility Issues: The compound may not be fully dissolved in the assay buffer, leading to a lower effective concentration.
-
Assay Conditions: Suboptimal assay conditions, such as incorrect incubation time, temperature, or cell density, can affect the response.
-
Receptor Expression Levels: Low expression of the 5-HT1D receptor in the cell line or tissue preparation will result in a diminished response.
-
Cellular Desensitization: Prolonged exposure to the agonist can lead to receptor desensitization and a reduced response.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low potency/efficacy.
Recommended Actions:
-
Verify Compound Integrity: Confirm the purity and concentration of your this compound stock solution. If in doubt, use a fresh vial.
-
Optimize Solubility: Ensure this compound is completely dissolved in the appropriate solvent before diluting in aqueous buffer. Sonication may aid dissolution.
-
Optimize Assay Parameters:
-
Time-course experiment: Determine the optimal incubation time for maximal response.
-
Cell density titration: Identify the optimal cell number for a robust signal window.
-
-
Confirm Receptor Expression: Use a validated method such as radioligand binding, western blot, or qPCR to quantify 5-HT1D receptor expression in your experimental system.
-
Minimize Desensitization: Use shorter incubation times or pre-treat cells with a receptor antagonist to prevent desensitization before adding this compound.
Q2: I am observing effects that are inconsistent with 5-HT1D receptor activation. How can I determine if these are off-target effects?
A2: this compound is a selective 5-HT1D agonist, but it also has affinity for 5-HT1B and 5-HT1A receptors, which could lead to off-target effects.[1]
Troubleshooting Strategy:
-
Pharmacological Blockade: Use selective antagonists for the suspected off-target receptors (e.g., a 5-HT1B or 5-HT1A antagonist) in conjunction with this compound. If the unexpected effect is blocked by one of these antagonists, it is likely an off-target effect.
-
Use a Structurally Different Agonist: Compare the effects of this compound with another potent and selective 5-HT1D agonist that has a different chemical structure. If the unexpected effect is unique to this compound, it is more likely to be an off-target effect.
-
Test in a Null System: If possible, use a cell line or tissue that does not express the suspected off-target receptor to see if the unexpected effect is absent.
Caption: Investigating suspected off-target effects.
Quantitative Data Summary
The following table summarizes the binding affinities and functional potencies of this compound at various serotonin receptor subtypes.
| Receptor Subtype | Binding Affinity (pIC50) | Functional Potency (pEC50) | Functional Assay |
| 5-HT1D | 10.03[1] | 9.1[1] | Adenylyl Cyclase Inhibition |
| 9.4[1] | K+-evoked [3H]-5-HT Release Inhibition | ||
| 5-HT1B | 9.08[1] | Not reported | |
| 5-HT1A | 8.64[1] | Not reported | |
| 5-HT1C | 6.42[1] | Not reported | |
| 5-HT2 | 6.50[1] | Not reported | |
| 5-HT1E | 5.66[1] | Not reported | |
| 5-HT3 | Inactive[1] | Not reported |
Signaling Pathway
This compound is an agonist for the 5-HT1D receptor, which is a G-protein coupled receptor (GPCR) that couples to the inhibitory G-protein, Gi/o.[2] Activation of the 5-HT1D receptor by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: this compound signaling pathway via the 5-HT1D receptor.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
Radioligand Binding Assay (Competition)
This protocol is for determining the binding affinity (Ki) of this compound for the 5-HT1D receptor using a competition binding assay with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from a cell line expressing the human 5-HT1D receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [3H]-5-Carboxamidotryptamine ([3H]-5-CT) or another suitable 5-HT1D radioligand.
-
This compound stock solution.
-
Non-specific binding control: Serotonin (5-HT) at a high concentration (e.g., 10 µM).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% BSA.
-
96-well plates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Cell membranes (typically 10-50 µg protein per well)
-
This compound dilution or vehicle (for total binding) or 10 µM 5-HT (for non-specific binding)
-
Radioligand at a concentration close to its Kd (e.g., 1-2 nM [3H]-5-CT)
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Inhibition Assay
This protocol measures the ability of this compound to inhibit adenylyl cyclase activity.
Materials:
-
Cells expressing the 5-HT1D receptor.
-
This compound stock solution.
-
Forskolin (an adenylyl cyclase activator).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 1 mM IBMX, a phosphodiesterase inhibitor).
-
cAMP detection kit (e.g., ELISA or HTRF-based).
Procedure:
-
Seed cells in a 96-well plate and grow to confluency.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) for 15-30 minutes at 37°C.
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the detection kit.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of this compound to determine the pEC50.
Potassium-Evoked Neurotransmitter Release Assay
This protocol assesses the effect of this compound on the release of a neurotransmitter (e.g., serotonin) from brain tissue slices.
Materials:
-
Fresh brain tissue slices (e.g., from guinea pig frontal cortex).
-
Krebs-Ringer bicarbonate buffer, gassed with 95% O2 / 5% CO2.
-
High potassium (K+) buffer (Krebs-Ringer with an elevated KCl concentration, e.g., 30-50 mM, and reduced NaCl to maintain osmolarity).
-
This compound stock solution.
-
[3H]-Serotonin for pre-loading the tissue.
-
Perfusion system.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Pre-load the brain slices with [3H]-serotonin by incubating them in Krebs-Ringer buffer containing [3H]-5-HT.
-
Wash the slices with fresh buffer to remove excess radiolabel.
-
Place the slices in a perfusion chamber and perfuse with Krebs-Ringer buffer at a constant flow rate.
-
Collect fractions of the perfusate at regular intervals to establish a stable baseline of [3H]-5-HT release.
-
Switch to a high K+ buffer to stimulate neurotransmitter release and collect fractions.
-
After the stimulation period, switch back to the normal Krebs-Ringer buffer.
-
To test the effect of this compound, add the compound to the perfusion buffer before and during the high K+ stimulation.
-
Measure the radioactivity in the collected fractions using a scintillation counter.
-
Calculate the fractional release of [3H]-5-HT for each fraction.
-
Determine the inhibitory effect of this compound on K+-evoked release and calculate the pEC50.
References
Validation & Comparative
A Comparative Guide to L694247 and Sumatriptan for 5-HT1D Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of L694247 and sumatriptan, two key agonists of the 5-hydroxytryptamine 1D (5-HT1D) receptor. The following sections present a comprehensive analysis of their binding affinities, functional potencies, and the experimental methodologies used for their characterization, supported by quantitative data and visual diagrams.
Introduction to 5-HT1D Receptor Agonists
The 5-HT1D receptor is a G protein-coupled receptor (GPCR) primarily located in the central nervous system. Its activation is associated with the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Agonists of the 5-HT1D receptor, such as sumatriptan, are established therapeutics for the acute treatment of migraine headaches. This compound is another potent agonist that has been instrumental in the characterization of the 5-HT1D receptor. This guide offers an objective comparison to aid researchers in selecting the appropriate compound for their studies.
Quantitative Data Summary
The binding affinities and functional potencies of this compound and sumatriptan for the 5-HT1D receptor are summarized in the tables below. These values are compiled from various in vitro studies and presented to facilitate a direct comparison.
Table 1: 5-HT1D Receptor Binding Affinities
| Compound | Parameter | Value | Species/System | Reference |
| This compound | pIC50 | 10.03 | Guinea Pig | |
| Sumatriptan | pIC50 | 8.22 | Guinea Pig | [1] |
| Sumatriptan | Ki | 17 nM | Not Specified | [2][3] |
| Sumatriptan | IC50 | 7.3 nM | Human (cloned) | [4] |
| Sumatriptan | pIC50 (high affinity) | 7.6 +/- 0.1 | Human, Dog, Guinea Pig, Rabbit, Pig, Hamster, Calf | [5] |
pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates a higher binding affinity. Ki is the inhibition constant, representing the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
Table 2: 5-HT1D Receptor Functional Potency (Inhibition of Adenylyl Cyclase)
| Compound | Parameter | Value | Species/System | Reference |
| This compound | pEC50 | 9.1 | Guinea Pig Substantia Nigra | [1] |
| Sumatriptan | pEC50 | 6.2 | Guinea Pig Substantia Nigra | [1] |
pEC50 is the negative logarithm of the half maximal effective concentration (EC50). A higher pEC50 value indicates a higher potency in eliciting a functional response.
Signaling Pathway and Experimental Workflow
To visualize the molecular interactions and experimental processes discussed, the following diagrams have been generated using the Graphviz DOT language.
References
L694247: A Potent 5-HT₁D Receptor Agonist Outpacing Other Serotonergic Compounds in In Vitro Assays
For Immediate Release
A comprehensive analysis of experimental data reveals that L694247 is a highly potent and selective agonist for the 5-HT₁D serotonin receptor, demonstrating significantly greater affinity and functional potency compared to other well-established 5-HT agonists, including the endogenous neurotransmitter serotonin and the widely used anti-migraine drug sumatriptan. This guide provides a detailed comparison of this compound's performance against other serotonergic agents, supported by experimental data and methodologies, to inform researchers and professionals in the field of drug development.
Comparative Analysis of Binding Affinities
Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known affinity for the receptor is competed off by the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀, from which the inhibition constant (Ki) or its logarithmic form (pIC₅₀) is calculated. A higher pIC₅₀ value indicates a greater binding affinity.
The data presented in Table 1 clearly illustrates the superior binding affinity of this compound for the 5-HT₁D receptor (pIC₅₀ = 10.03) compared to sumatriptan (pIC₅₀ = 8.22) and serotonin.[1] this compound also exhibits high affinity for the 5-HT₁B receptor (pIC₅₀ = 9.08), another member of the 5-HT₁ receptor family.[1] While it shows some affinity for the 5-HT₁A receptor, its affinity for other serotonin receptor subtypes, such as 5-HT₁C, 5-HT₂, and 5-HT₁E, is considerably lower, highlighting its selectivity.[1]
| Compound | 5-HT₁D (pIC₅₀) | 5-HT₁B (pIC₅₀) | 5-HT₁A (pIC₅₀) | 5-HT₁C (pIC₅₀) | 5-HT₂ (pIC₅₀) | 5-HT₁E (pIC₅₀) | 5-HT₃ |
| This compound | 10.03 [1] | 9.08 [1] | 8.64[1] | 6.42[1] | 6.50[1] | 5.66[1] | Inactive[1] |
| Sumatriptan | 8.22[1] | 5.94[1] | 6.14[1] | 5.0[1] | < 5.0[1] | 5.64[1] | Inactive[1] |
| Serotonin (5-HT) | - | - | - | - | - | - | - |
Table 1: Comparative Binding Affinities (pIC₅₀) of this compound and Sumatriptan at Various 5-HT Receptor Subtypes. A higher pIC₅₀ value indicates greater binding affinity. Data for serotonin is not available in a directly comparable format in the cited sources.
Functional Potency: A Measure of Efficacy
Beyond binding to the receptor, the functional potency of an agonist describes its ability to elicit a biological response. This is often measured as the concentration of the agonist required to produce 50% of its maximal effect (EC₅₀), with the potency expressed as pEC₅₀ (-logEC₅₀).
Functional assays for 5-HT₁D receptors often involve measuring the inhibition of adenylyl cyclase activity or the modulation of neurotransmitter release. As shown in Table 2, this compound demonstrates exceptional functional potency at the 5-HT₁D receptor in two different assays. In the inhibition of forskolin-stimulated adenylyl cyclase in guinea-pig substantia nigra, this compound has a pEC₅₀ of 9.1, significantly higher than that of sumatriptan (pEC₅₀ = 6.2).[1] Similarly, in an assay measuring the inhibition of K⁺-evoked [³H]-5-HT release from guinea-pig frontal cortex slices, this compound (pEC₅₀ = 9.4) is substantially more potent than sumatriptan (pEC₅₀ = 6.5).[1]
| Compound | Inhibition of Forskolin-Stimulated Adenylyl Cyclase (pEC₅₀) | Inhibition of K⁺-evoked [³H]-5-HT Release (pEC₅₀) |
| This compound | 9.1 [1] | 9.4 [1] |
| Sumatriptan | 6.2[1] | 6.5[1] |
| Serotonin (5-HT) | - | - |
Table 2: Comparative Functional Potencies (pEC₅₀) of this compound and Sumatriptan in 5-HT₁D Receptor-Mediated Assays. A higher pEC₅₀ value indicates greater functional potency. Data for serotonin is not available in a directly comparable format in the cited sources.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison guide.
Radioligand Binding Assays
These assays are performed to determine the binding affinity of a test compound to a specific receptor.
-
Membrane Preparation: Tissues or cells expressing the target 5-HT receptor are homogenized in a suitable buffer and centrifuged to isolate the cell membranes, which contain the receptors.
-
Incubation: The prepared membranes are incubated with a specific radioligand (e.g., [³H]5-HT) and varying concentrations of the unlabeled test compound (e.g., this compound or sumatriptan).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The pIC₅₀ is then calculated as -log(IC₅₀).
Functional Assay: Inhibition of Forskolin-Stimulated Adenylyl Cyclase
This assay measures the ability of a 5-HT₁D receptor agonist to inhibit the production of cyclic AMP (cAMP), a second messenger.
-
Tissue Preparation: A brain region rich in 5-HT₁D receptors, such as the guinea-pig substantia nigra, is dissected and homogenized.
-
Assay Reaction: The tissue homogenate is incubated with ATP, forskolin (a potent activator of adenylyl cyclase), and varying concentrations of the test agonist.
-
cAMP Measurement: The reaction is stopped, and the amount of cAMP produced is quantified using a suitable method, such as a competitive binding assay or an enzyme immunoassay.
-
Data Analysis: The concentration of the agonist that causes a 50% reduction in forskolin-stimulated cAMP accumulation (EC₅₀) is determined, and the pEC₅₀ is calculated.
Functional Assay: Inhibition of K⁺-Evoked [³H]-5-HT Release
This assay assesses the ability of a 5-HT₁D autoreceptor agonist to inhibit the release of serotonin from nerve terminals.
-
Tissue Preparation: Slices of a brain region with 5-HT₁D autoreceptors, such as the guinea-pig frontal cortex, are prepared and pre-incubated with radiolabeled serotonin ([³H]-5-HT) to load the nerve terminals.
-
Depolarization and Release: The slices are then superfused with a buffer containing a high concentration of potassium ions (K⁺) to depolarize the nerve terminals and evoke the release of [³H]-5-HT.
-
Agonist Application: The experiment is repeated in the presence of varying concentrations of the test agonist.
-
Quantification of Release: The amount of [³H]-5-HT released into the superfusate is measured by scintillation counting.
-
Data Analysis: The concentration of the agonist that inhibits the K⁺-evoked release of [³H]-5-HT by 50% (EC₅₀) is determined, and the pEC₅₀ is calculated.
Signaling Pathways and Experimental Workflow
The activation of 5-HT₁D receptors by an agonist like this compound initiates a cascade of intracellular events. These receptors are coupled to inhibitory G-proteins (Gi/o).
Figure 1. Simplified 5-HT₁D receptor signaling pathway.
The general workflow for determining the potency of a 5-HT agonist involves a series of in vitro experiments.
Figure 2. General experimental workflow for 5-HT agonist potency.
References
A Comparative Guide to the Selectivity of L694247 for 5-HT1D/1B Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of L694247, a potent 5-HT1D/1B receptor agonist, with other commonly used agonists. The selectivity and functional potency of these compounds are critical for their therapeutic applications, particularly in the treatment of migraine, and for their utility as research tools. This document summarizes key experimental data, provides detailed methodologies for the cited experiments, and visualizes the relevant biological pathways and experimental workflows.
Comparative Analysis of 5-HT1D/1B Receptor Agonists
The following tables present a comparative analysis of the binding affinities and functional potencies of this compound and other selective 5-HT1D/1B receptor agonists. This data is essential for evaluating the selectivity and potential therapeutic window of these compounds.
Table 1: Binding Affinity (Ki in nM) of Selected Agonists for 5-HT Receptor Subtypes
| Compound | 5-HT1D | 5-HT1B | 5-HT1A | 5-HT1E | 5-HT1F | 5-HT2A | 5-HT7 |
| This compound | 0.093 | 0.83 | 2.29 | 2188 | - | 3162 | - |
| Sumatriptan | 5.25 | 114.8 | 724.4 | 229.1 | 16.6 | >10,000 | - |
| Eletriptan | 3.14 | 0.92 | - | - | - | - | - |
| Zolmitriptan | - | - | 125.9 | - | - | 1202 | - |
| Naratriptan | 10 | 25.1 | 251.2 | - | 39.8 | >10,000 | 316.2 |
| Rizatriptan | - | - | 631 | >10,000 | 199.5 | >10,000 | 1000 |
| Frovatriptan | 2.51 | 1.58 | 251.2 | - | 19.95 | >10,000 | 199.5 |
| Donitriptan | - | - | - | - | - | - | - |
Table 2: Functional Potency (EC50 in nM) of Selected Agonists
| Compound | Assay Type | 5-HT1D | 5-HT1B |
| This compound | Adenylyl Cyclase Inhibition | 0.079 | - |
| This compound | Inhibition of K+-evoked [3H]-5-HT release | 0.040 | - |
| Sumatriptan | Adenylyl Cyclase Inhibition | 631 | - |
| Sumatriptan | Inhibition of K+-evoked [3H]-5-HT release | 316.2 | - |
Signaling Pathways and Experimental Workflows
To understand the functional consequences of receptor activation and the methods used to determine the data above, the following diagrams illustrate the key signaling pathway for 5-HT1D/1B receptors and a typical experimental workflow for a radioligand binding assay.
Caption: 5-HT1D/1B Receptor Signaling Pathway.
Caption: Radioligand Competition Binding Assay Workflow.
Detailed Experimental Protocols
The following are generalized yet detailed protocols for the key experiments cited in this guide. Researchers should refer to the specific publications for the exact conditions used to generate the data in the tables.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation:
-
Cells or tissues expressing the 5-HT receptor of interest are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add in order:
-
Assay buffer.
-
A fixed concentration of a suitable radioligand (e.g., [3H]5-HT or a more selective radiolabeled antagonist).
-
A range of concentrations of the unlabeled competitor compound (e.g., this compound).
-
The membrane preparation.
-
-
For determining non-specific binding, a high concentration of a non-radiolabeled ligand known to bind to the receptor is added to a set of wells.
-
-
Incubation:
-
The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to allow the binding to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This traps the membranes with the bound radioligand on the filter.
-
The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The percentage of specific binding is plotted against the logarithm of the competitor concentration.
-
The data is fitted to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Adenylyl Cyclase Inhibition Assay
This functional assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger.
-
Cell Culture and Membrane Preparation:
-
Cells stably expressing the 5-HT1D or 5-HT1B receptor are cultured to an appropriate density.
-
Cell membranes are prepared as described in the radioligand binding assay protocol.
-
-
Assay Setup:
-
In a reaction tube or 96-well plate, the following components are combined:
-
Assay buffer (containing ATP, an ATP-regenerating system, and a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
Forskolin (to stimulate adenylyl cyclase and produce a measurable baseline of cAMP).
-
A range of concentrations of the agonist (e.g., this compound).
-
The membrane preparation.
-
-
-
Incubation:
-
The reaction is initiated by the addition of the membranes and incubated at 30°C or 37°C for a defined period (e.g., 10-30 minutes).
-
-
Termination and cAMP Measurement:
-
The reaction is terminated by adding a stop solution (e.g., a solution containing EDTA or by heating).
-
The amount of cAMP produced is quantified using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).
-
-
Data Analysis:
-
The percentage of inhibition of forskolin-stimulated cAMP production is calculated for each agonist concentration.
-
The data is plotted against the logarithm of the agonist concentration and fitted to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal inhibition).
-
[35S]GTPγS Binding Assay
This functional assay directly measures the activation of G proteins coupled to the receptor of interest.
-
Membrane Preparation:
-
Membranes from cells or tissues expressing the 5-HT1D/1B receptors are prepared as previously described.
-
-
Assay Setup:
-
The assay is performed in a 96-well plate.
-
The following are added to each well:
-
Assay buffer (containing GDP to ensure the G proteins are in an inactive state).
-
A range of concentrations of the agonist.
-
The membrane preparation.
-
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
-
Incubation and Reaction Initiation:
-
The plate is pre-incubated to allow the agonist to bind to the receptors.
-
The reaction is initiated by the addition of [35S]GTPγS.
-
The plate is incubated at 30°C for a specific time (e.g., 30-60 minutes) to allow for the binding of [35S]GTPγS to the activated G proteins.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer.
-
The amount of [35S]GTPγS bound to the G proteins on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
Specific binding of [35S]GTPγS is calculated.
-
The amount of specific binding is plotted against the logarithm of the agonist concentration.
-
The data is fitted to a sigmoidal dose-response curve to determine the EC50 and Emax (maximal effect) values for the agonist.
-
This guide provides a comprehensive overview of the selectivity of this compound for 5-HT1D/1B receptors in comparison to other agonists. The detailed data and protocols are intended to be a valuable resource for researchers in the field of pharmacology and drug development.
L694247: A Comparative Analysis of its Cross-reactivity with Serotonin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the serotonin receptor agonist L694247, with a focus on its binding affinity and functional activity across various serotonin receptor subtypes. The data presented is compiled from published experimental findings to offer an objective overview of the compound's performance and selectivity.
Summary of Receptor Binding Affinity
This compound is a potent agonist with high affinity for the 5-HT1D and 5-HT1B serotonin receptors. Its selectivity for these subtypes over other serotonin receptors, such as 5-HT1A, 5-HT1C, 5-HT2, and 5-HT1E, is a key characteristic. The compound is reportedly inactive at the 5-HT3 receptor subtype.[1]
Below is a summary of the binding affinities of this compound and, for comparison, the well-known 5-HT1-like receptor agonist, sumatriptan, at various serotonin receptor subtypes. The data is presented as pIC50 values, which is the negative logarithm of the concentration of the drug that is required for 50% inhibition of a specific binding of a radioligand. A higher pIC50 value indicates a higher binding affinity.
| Receptor Subtype | This compound (pIC50) | Sumatriptan (pIC50) |
| 5-HT1D | 10.03[1] | 8.22[1] |
| 5-HT1B | 9.08[1] | 5.94[1] |
| 5-HT1A | 8.64[1] | 6.14[1] |
| 5-HT1C | 6.42[1] | 5.0[1] |
| 5-HT2 | 6.50[1] | < 5.0[1] |
| 5-HT1E | 5.66[1] | 5.64[1] |
| 5-HT3 | Inactive[1] | Inactive[1] |
Functional Activity at 5-HT1D Receptors
The agonist activity of this compound at the 5-HT1D receptor has been confirmed through functional assays. The following table summarizes the potency of this compound in two different functional models, presented as pEC50 values. The pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
| Functional Assay | This compound (pEC50) | Sumatriptan (pEC50) |
| Inhibition of forskolin-stimulated adenylyl cyclase in guinea-pig substantia nigra | 9.1[1] | 6.2[1] |
| Inhibition of K+-evoked [3H]-5-HT release from guinea-pig frontal cortex slices | 9.4[1] | 6.5[1] |
The strong correlation between the binding affinity (pIC50) at the 5-HT1D receptor and the functional potencies (pEC50) in these assays confirms that the observed functional responses are indeed mediated by the 5-HT1D receptor.[1]
Experimental Protocols
The following are generalized methodologies for the key experiments cited in this guide. The specific, detailed protocols from the original study by Beer et al. (1993) are not available.
Radioligand Binding Assays
These assays are performed to determine the binding affinity of a test compound for a specific receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the receptor of interest are homogenized in a suitable buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Reaction:
-
A constant concentration of a radiolabeled ligand (e.g., [3H]-5-HT) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand that has high affinity for the receptor.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a filter mat, which traps the membranes with the bound radioligand.
-
The filters are washed to remove any unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to a Ki (inhibition constant) or pIC50 value.
Inhibition of Forskolin-Stimulated Adenylyl Cyclase Assay
This functional assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP), a second messenger, which is stimulated by forskolin.
1. Membrane Preparation:
-
Membranes from a relevant tissue source (e.g., guinea-pig substantia nigra) are prepared as described for the radioligand binding assay.
2. Assay Reaction:
-
The membrane preparation is incubated with ATP (the substrate for adenylyl cyclase), forskolin (a direct activator of adenylyl cyclase), and varying concentrations of the test compound (this compound).
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
3. cAMP Measurement:
-
The reaction is stopped, and the amount of cAMP produced is measured using a suitable method, such as a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA).
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the forskolin-stimulated cAMP production (EC50) is determined and converted to a pEC50 value.
Inhibition of K+-Evoked [3H]-5-HT Release Assay
This assay measures the ability of a compound to inhibit the release of a neurotransmitter (serotonin) from nerve terminals.
1. Tissue Preparation:
-
Slices of a specific brain region (e.g., guinea-pig frontal cortex) are prepared.
-
The slices are incubated with a radiolabeled neurotransmitter, [3H]-5-HT, which is taken up by the serotonin nerve terminals.
2. Perifusion and Stimulation:
-
The loaded slices are placed in a perifusion system and continuously washed with a physiological buffer.
-
The release of [3H]-5-HT is stimulated by a brief exposure to a high concentration of potassium ions (K+), which depolarizes the nerve terminals.
-
The experiment is performed in the presence of varying concentrations of the test compound (this compound).
3. Sample Collection and Analysis:
-
Fractions of the perifusate are collected over time.
-
The amount of radioactivity in each fraction is determined by scintillation counting to measure the amount of [3H]-5-HT released.
4. Data Analysis:
-
The inhibitory effect of the test compound on K+-evoked [3H]-5-HT release is quantified, and the concentration that produces 50% inhibition (EC50) is calculated and converted to a pEC50 value.
References
A Comparative Analysis of the Potent 5-HT1D Receptor Agonist L694247 and Clinically Established Triptans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the research compound L694247 and a range of older, clinically approved triptans for the acute treatment of migraine. The content is structured to offer a clear overview of their pharmacological and functional differences, supported by quantitative data and detailed experimental methodologies.
Mechanism of Action: A Shared Pathway
Triptans exert their therapeutic effects through a common mechanism: agonism at serotonin (5-HT) receptors, specifically the 5-HT1B and 5-HT1D subtypes.[1][2] This interaction leads to a cascade of events that ultimately alleviates migraine symptoms. The primary mechanisms include:
-
Cranial Vasoconstriction: Triptans constrict dilated intracranial extracerebral blood vessels, which are believed to contribute to the pain of a migraine headache.[1][3]
-
Inhibition of Neuropeptide Release: Activation of 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and Substance P.[1][2]
-
Inhibition of Nociceptive Neurotransmission: Triptans are thought to suppress pain signal transmission within the trigeminocervical complex in the brainstem.[1][3]
This compound, a potent and selective 5-HT1D receptor agonist, operates through this same fundamental pathway and has been instrumental as a research tool in elucidating the specific role of the 5-HT1D receptor in these processes.
Comparative Data
Receptor Binding Affinity
The following table summarizes the receptor binding affinities (pIC50) of this compound and a selection of older triptans for various serotonin receptor subtypes. A higher pIC50 value indicates a higher binding affinity.
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT1E | 5-HT1F | 5-HT2A | 5-HT2C | 5-HT7 |
| This compound | 8.64 | 9.08 | 10.03 | 5.66 | - | 6.50 | 6.42 | - |
| Sumatriptan | 6.14 | 5.94 | 8.22 | 5.64 | High | <5.0 | 5.0 | Modest |
| Zolmitriptan | - | High | High | - | High | - | - | - |
| Naratriptan | - | High | High | - | High | - | - | - |
| Rizatriptan | - | High | High | - | High | - | - | - |
| Almotriptan | - | High | High | - | - | - | - | - |
| Eletriptan | Modest | High | High | Modest | High | Modest | - | Modest |
| Frovatriptan | - | High | High | - | - | - | - | - |
Data for this compound and comparative Sumatriptan values from Beer et al., 1994. Data for other triptans is generalized from multiple sources indicating high affinity for 5-HT1B/1D receptors.
Pharmacokinetic Properties of Clinically Used Triptans
| Triptan | Bioavailability (%) | Time to Peak Plasma Concentration (Tmax) (hours) | Half-life (t1/2) (hours) |
| Sumatriptan | 14 | 2.0 - 2.5 | 2 |
| Zolmitriptan | 40 | 1.5 - 2.0 | 3 |
| Naratriptan | 74 | 2.0 - 4.0 | 6 |
| Rizatriptan | 45 | 1.0 - 1.5 | 2 - 2.5 |
| Almotriptan | 70 | 1.0 - 3.0 | 3.5 |
| Eletriptan | 50 | 1.5 | 4 |
| Frovatriptan | 24 - 30 | 2.0 - 4.0 | 26 |
Data compiled from various pharmacokinetic studies.[4][5]
Clinical Efficacy of Oral Triptans
As a research compound, this compound has not undergone clinical trials to assess its efficacy in treating migraine attacks in humans. The following table provides a comparison of the clinical efficacy of various oral triptans, focusing on the percentage of patients who are pain-free at 2 hours post-dose.
| Triptan (Oral Dose) | 2-Hour Pain-Free Rate (%) |
| Sumatriptan (50 mg) | 37 |
| Sumatriptan (100 mg) | 40 |
| Zolmitriptan (2.5 mg) | 36 |
| Naratriptan (2.5 mg) | 28 |
| Rizatriptan (10 mg) | 38 |
| Almotriptan (12.5 mg) | 36.4 |
| Eletriptan (40 mg) | ~31 |
| Frovatriptan (2.5 mg) | ~18-25 |
Data compiled from multiple clinical trials and meta-analyses.[2][6][7][8] Efficacy rates can vary between studies.
Experimental Protocols
5-HT1B/1D Receptor Binding Assay
Objective: To determine the binding affinity of a test compound (e.g., this compound) for 5-HT1B and 5-HT1D receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing human 5-HT1B or 5-HT1D receptors.
-
Radioligand: A radiolabeled ligand with known high affinity for the target receptor is used (e.g., [3H]-GR125743 for 5-HT1B/1D).
-
Incubation: The cell membranes, radioligand, and varying concentrations of the unlabeled test compound are incubated in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.2 mM ascorbic acid).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
In Vivo Vasoconstriction Assay (Animal Model)
Objective: To assess the vasoconstrictor effects of a triptan on cranial blood vessels in vivo.
Methodology:
-
Animal Model: Anesthetized animals, such as cats or rats, are used.
-
Measurement of Blood Flow: A flow probe is placed around a cranial artery (e.g., the carotid artery) to measure blood flow.
-
Drug Administration: The test compound is administered intravenously.
-
Data Recording: Changes in arterial blood flow and systemic blood pressure are continuously recorded.
-
Analysis: The dose-dependent decrease in cranial arterial blood flow is quantified to determine the vasoconstrictor potency of the compound.
Trigeminal Ganglion Stimulation Model (Animal Model)
Objective: To evaluate the ability of a triptan to inhibit the release of CGRP from trigeminal nerves.
Methodology:
-
Animal Preparation: Anesthetized rats are prepared for the experiment.
-
Stimulation: The trigeminal ganglion is electrically stimulated to induce the release of CGRP.
-
Blood Sampling: Blood samples are collected from the jugular vein before, during, and after stimulation.
-
Drug Treatment: The test compound is administered intravenously prior to the stimulation.
-
CGRP Measurement: CGRP levels in the plasma samples are measured using an enzyme-linked immunosorbent assay (ELISA).
-
Analysis: The inhibition of the stimulation-induced increase in plasma CGRP levels by the test compound is quantified.
Visualizations
Caption: Simplified signaling pathway of triptans via 5-HT1B/1D receptors.
Caption: Experimental workflow for a receptor binding assay.
Conclusion
This compound stands out as a highly potent and selective 5-HT1D receptor agonist, demonstrating significantly higher affinity for this receptor subtype compared to sumatriptan. This makes it an invaluable tool for preclinical research aimed at dissecting the specific contributions of the 5-HT1D receptor to migraine pathophysiology and the mechanism of action of triptans.
The older, clinically approved triptans represent a class of drugs with a well-established mechanism of action but with notable differences in their pharmacokinetic profiles and, consequently, their clinical efficacy and tolerability. Factors such as bioavailability and time to peak plasma concentration can influence the speed of onset and overall effectiveness of a particular triptan, allowing for a degree of personalized medicine in the acute treatment of migraine. While direct clinical comparisons with this compound are not available, the extensive data on existing triptans provides a robust framework for evaluating the potential of new chemical entities targeting the serotonergic system for migraine therapy.
References
- 1. Effect of third ventricle administration of L-694,247, a selective 5-HT1D receptor agonist, on water intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-694,247: a potent 5-HT1D receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselectivity of In Vivo Processes and Bioactivity of Farrerol Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and steady-state tissue distribution of L- and D-isomers of nitroarginine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-694,247: a potent 5-HT1D receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings on L694247's Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the 5-HT1D receptor agonist L694247 with other relevant compounds, based on published experimental data. It is designed to assist researchers in replicating and building upon previous findings by offering detailed experimental protocols, comparative data, and visualizations of the underlying biological pathways.
Comparative Analysis of 5-HT Receptor Agonists
This compound has been primarily characterized as a potent and selective 5-HT1D receptor agonist. Its pharmacological profile has been most extensively compared with sumatriptan, a well-established anti-migraine agent that also targets 5-HT1B/1D receptors.
Binding Affinity Profile
The binding affinity of a compound to its target receptor is a critical determinant of its potency. The following table summarizes the binding affinities (expressed as pIC50 values, the negative logarithm of the half-maximal inhibitory concentration) of this compound and sumatriptan at various serotonin (5-HT) receptor subtypes, as determined by radioligand binding assays.[1]
| Compound | 5-HT1D | 5-HT1B | 5-HT1A | 5-HT1C | 5-HT2 | 5-HT1E | 5-HT3 |
| This compound | 10.03 | 9.08 | 8.64 | 6.42 | 6.50 | 5.66 | Inactive |
| Sumatriptan | 8.22 | 5.94 | 6.14 | 5.0 | < 5.0 | 5.64 | Inactive |
Higher pIC50 values indicate greater binding affinity.
Functional Potency
Functional assays measure the biological response elicited by a compound upon binding to its receptor. The potency of this compound and sumatriptan has been assessed in two key functional models that reflect 5-HT1D receptor-mediated events.[1] The results are presented as pEC50 values (the negative logarithm of the half-maximal effective concentration).
| Compound | Inhibition of Forskolin-Stimulated Adenylyl Cyclase (pEC50) | Inhibition of K+-evoked [3H]-5-HT Release (pEC50) |
| This compound | 9.1 | 9.4 |
| Sumatriptan | 6.2 | 6.5 |
Higher pEC50 values indicate greater potency.
These data demonstrate that this compound is significantly more potent than sumatriptan in these functional assays.[1]
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for the key experiments are provided below.
Radioligand Binding Assay for 5-HT Receptors
This protocol outlines the general procedure for determining the binding affinity of a test compound for 5-HT receptors using a radioligand competition assay.
1. Membrane Preparation:
-
Tissues or cells expressing the target 5-HT receptor subtype are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
The homogenate is centrifuged at a low speed to remove large debris.
-
The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.[2]
2. Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the prepared cell membranes, a fixed concentration of a specific radioligand (e.g., [3H]5-HT), and varying concentrations of the unlabeled test compound (e.g., this compound or sumatriptan).
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand.
-
The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[2]
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.[2]
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Adenylyl Cyclase Inhibition Assay
This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP), a key second messenger, following receptor activation.
1. Membrane Preparation:
-
Prepare cell membranes from a relevant tissue source (e.g., guinea-pig substantia nigra) as described in the radioligand binding assay protocol.[1]
2. Reaction Mixture:
-
The reaction is performed in a buffer containing ATP (the substrate for adenylyl cyclase), an ATP regenerating system (to prevent ATP depletion), and a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Forskolin is often included to stimulate adenylyl cyclase activity, against which the inhibitory effect of the agonist is measured.[1]
3. Adenylyl Cyclase Reaction:
-
The prepared membranes are incubated with the reaction mixture and varying concentrations of the test compound (e.g., this compound).
-
The reaction is initiated and allowed to proceed for a specific time at a controlled temperature (e.g., 30°C for 10-20 minutes).
4. Reaction Termination and cAMP Measurement:
-
The reaction is stopped, typically by heat inactivation or the addition of a stop solution.
-
The amount of cAMP produced is quantified using a suitable method, such as a competitive binding assay with a labeled cAMP analog or an enzyme-linked immunosorbent assay (ELISA).
5. Data Analysis:
-
The concentration of the test compound that causes a 50% reduction in stimulated adenylyl cyclase activity (EC50) is determined from the dose-response curve.
References
Comparative Efficacy of L694247 in Animal Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the 5-HT1D receptor agonist L694247 with other relevant compounds across various animal species. The data presented is supported by experimental evidence to aid in the evaluation of its therapeutic potential.
This compound is a potent and selective full agonist of the 5-HT1D and 5-HT1B receptors. Its efficacy has been evaluated in several preclinical animal models, primarily focusing on its potential as a treatment for migraine. This guide summarizes the available quantitative data, details the experimental protocols for key assays, and provides visualizations of the relevant signaling pathway and experimental workflows.
Quantitative Efficacy Comparison
The following tables summarize the in vitro and in vivo efficacy of this compound in comparison to other 5-HT1B/1D receptor agonists.
Table 1: In Vitro Receptor Binding Affinity and Functional Potency
| Compound | Animal Species | Tissue | Assay | pIC50 / pEC50 (Mean ± SEM) |
| This compound | Guinea Pig | Substantia Nigra | Inhibition of Forskolin-Stimulated Adenylyl Cyclase | pEC50 = 9.1 |
| Sumatriptan | Guinea Pig | Substantia Nigra | Inhibition of Forskolin-Stimulated Adenylyl Cyclase | pEC50 = 6.2 |
| This compound | Guinea Pig | Frontal Cortex Slices | Inhibition of K+-evoked [3H]-5-HT release | pEC50 = 9.4 |
| Sumatriptan | Guinea Pig | Frontal Cortex Slices | Inhibition of K+-evoked [3H]-5-HT release | pEC50 = 6.5 |
| This compound | Human (recombinant) | - | 5-HT1D Receptor Binding | pIC50 = 10.03 |
| Sumatriptan | Human (recombinant) | - | 5-HT1D Receptor Binding | pIC50 = 8.22 |
| This compound | Human (recombinant) | - | 5-HT1B Receptor Binding | pIC50 = 9.08 |
| Sumatriptan | Human (recombinant) | - | 5-HT1B Receptor Binding | pIC50 = 5.94 |
| Naratriptan | Human (recombinant) | - | 5-HT1B Receptor Binding | pKi = 8.7 ± 0.03 |
| Naratriptan | Human (recombinant) | - | 5-HT1D Receptor Binding | pKi = 8.3 ± 0.1 |
Table 2: In Vivo Efficacy in Animal Models of Migraine
| Compound | Animal Species | Model | Endpoint | Efficacy |
| This compound | Rat | Dehydration-induced water intake | Inhibition of water intake | Effective |
| Sumatriptan | Rat | Bradykinin-induced cephalalgia | Reduction in vocalization and tachypnea | Effective at 24 and 42 mg/kg[1] |
| Rizatriptan | Guinea Pig | Neurogenic dural vasodilation | Inhibition of vasodilation | Effective at 100 μg/kg[2] |
| Rizatriptan | Rabbit | Nitroglycerin-induced migraine model | Decrease in head scratching | Effective at 10 mg/kg[3][4] |
| Naratriptan | Rat | Neurogenic plasma protein extravasation in the dura | Inhibition of extravasation | ID50 = 4.1 μg/kg[5] |
| Naratriptan | Dog | Carotid arterial vasoconstriction | Vasoconstriction | CD50 = 19 ± 3 μg/kg[5] |
| Eletriptan | Rat | Neurogenic plasma protein extravasation in the dura | Inhibition of extravasation | Effective at 100 μg/kg[6] |
| Eletriptan | Dog | Carotid arterial blood flow reduction | Reduction in blood flow | ED50 = 12 μg/kg[6] |
| Zolmitriptan | Mouse | Nitroglycerin-induced migraine (Hot-plate test) | Increased reaction time | Effective at 5 mg/kg[7][8][9] |
| Zolmitriptan | Rat | Trigeminal nociceptive neurotransmission | Inhibition of neuronal discharge | Effective up to 3 mg/kg |
| Zolmitriptan | Swine | Intracutaneous delivery | Rapid systemic absorption | Tmax of 15 min |
Experimental Protocols
Inhibition of Forskolin-Stimulated Adenylyl Cyclase Assay
This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP) stimulated by forskolin, a direct activator of adenylyl cyclase. The inhibition is mediated by the Gi protein coupled to the 5-HT1D receptor.
Materials:
-
Guinea pig substantia nigra membrane preparation
-
Assay Buffer: 50 mM Tris-HCl (pH 7.7), 10 mM MgCl2, 1 mM EGTA, 1 mM ATP, 1 mM isobutylmethylxanthine (IBMX), and a GTP-regenerating system (5 mM creatine phosphate, 50 U/ml creatine phosphokinase).
-
Forskolin solution
-
Test compounds (this compound, Sumatriptan, etc.) at various concentrations
-
[α-32P]ATP
-
Dowex and Alumina columns for cAMP purification
Procedure:
-
Incubate the guinea pig substantia nigra membranes with the test compound and 10 μM forskolin in the assay buffer.
-
Initiate the reaction by adding [α-32P]ATP.
-
Incubate for a defined period (e.g., 10 minutes) at 30°C.
-
Terminate the reaction by adding a stop solution (e.g., 2% SDS, 45 mM ATP, 1.3 mM cAMP).
-
Separate the radiolabeled cAMP from other nucleotides using sequential Dowex and Alumina column chromatography.
-
Quantify the amount of [32P]cAMP produced using liquid scintillation counting.
-
Calculate the percentage inhibition of forskolin-stimulated adenylyl cyclase activity for each concentration of the test compound and determine the pEC50 value.
Inhibition of K+-Evoked [3H]-5-HT Release Assay
This assay assesses the ability of a compound to inhibit the release of pre-loaded radiolabeled serotonin ([3H]-5-HT) from brain tissue slices upon depolarization with high potassium (K+). This is a functional measure of presynaptic autoreceptor activity.
Materials:
-
Guinea pig frontal cortex slices
-
Krebs-Henseleit buffer (aerated with 95% O2 / 5% CO2)
-
[3H]-5-HT (tritiated serotonin)
-
High K+ Krebs-Henseleit buffer (with elevated KCl concentration, e.g., 30 mM)
-
Test compounds (this compound, Sumatriptan, etc.) at various concentrations
-
Scintillation fluid and a liquid scintillation counter
Procedure:
-
Pre-incubate the guinea pig frontal cortex slices with [3H]-5-HT to allow for uptake of the radiolabel.
-
Wash the slices with normal Krebs-Henseleit buffer to remove excess unincorporated [3H]-5-HT.
-
Place the slices in a superfusion chamber and continuously perfuse with aerated Krebs-Henseleit buffer.
-
Collect fractions of the superfusate at regular intervals to establish a baseline of [3H]-5-HT release.
-
Induce depolarization and subsequent neurotransmitter release by switching to a high K+ Krebs-Henseleit buffer.
-
To test the effect of the compounds, introduce the test compound into the perfusion buffer prior to and during the high K+ stimulation.
-
Quantify the amount of [3H]-5-HT in each collected fraction using liquid scintillation counting.
-
Calculate the percentage inhibition of K+-evoked [3H]-5-HT release for each concentration of the test compound and determine the pEC50 value.
Visualizations
5-HT1D Receptor Signaling Pathway
Caption: Signaling pathway of the 5-HT1D receptor activated by this compound.
General Experimental Workflow for Efficacy Testing
Caption: General workflow for preclinical evaluation of 5-HT1D receptor agonists.
References
- 1. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forskolin activates adenylate cyclase activity and inhibits mitosis in in vitro in pig epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Real-time measurement of serotonin release and motility in guinea pig ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal models of migraine and experimental techniques used to examine trigeminal sensory processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative efficacy of triptans for the abortive treatment of migraine: a multiple treatment comparison meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of unique release kinetics of serotonin from guinea-pig and human enterochromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forskolin as a tool for examining adenylyl cyclase expression, regulation, and G protein signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Platelet-serotonin release by C3a and C5a: two independent pathways of activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: L694247 Versus Novel 5-HT Agonists in Preclinical Studies
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the pharmacological properties of the potent 5-HT1D receptor agonist L694247 and a selection of novel 5-HT agonists. This analysis, supported by experimental data, aims to facilitate informed decisions in the pursuit of next-generation therapeutics targeting the serotonin system.
This guide synthesizes preclinical data from various head-to-head and comparative studies to illuminate the binding affinities, functional potencies, and selectivity profiles of these critical research compounds. While direct comparative studies between this compound and all novel agonists are not always available, this guide collates available data to offer a valuable reference for researchers in the field.
At a Glance: Comparative Pharmacological Data
The following tables summarize the key quantitative data for this compound and several novel 5-HT agonists. These compounds have been evaluated for their interaction with 5-HT receptor subtypes, primarily focusing on the 5-HT1D and 5-HT1B receptors, which are key targets in migraine research and other neurological disorders.
Table 1: Receptor Binding Affinity (pIC50 and Ki)
This table presents the binding affinities of the compounds for various 5-HT receptor subtypes. Higher pIC50 values and lower Ki values indicate stronger binding affinity.
| Compound | 5-HT1D | 5-HT1B | 5-HT1A | 5-HT1C | 5-HT2 | 5-HT1E | 5-HT3 |
| This compound | 10.03 (pIC50) | 9.08 (pIC50) | 8.64 (pIC50) | 6.42 (pIC50) | 6.50 (pIC50) | 5.66 (pIC50) | Inactive |
| Sumatriptan | 8.22 (pIC50) | 5.94 (pIC50) | 6.14 (pIC50) | 5.0 (pIC50) | < 5.0 (pIC50) | 5.64 (pIC50) | Inactive |
| PNU-142633 | 6 nM (Ki)[1] | >18000 nM (Ki)[1] | - | - | - | - | - |
| L-775,606 | 1.2 nM (EC50) | 440 nM (EC50) | - | - | - | - | - |
| Rizatriptan | High Affinity | High Affinity | Weak Affinity[2] | - | No Significant Activity[2] | Weak Affinity[2] | No Significant Activity[2] |
| L-741,519 | High Affinity | - | - | - | - | - | - |
Table 2: Functional Potency (pEC50) and Intrinsic Activity
This table outlines the functional activity of the agonists, with pEC50 values representing the potency in functional assays and intrinsic activity indicating the maximal effect of the drug relative to the natural ligand (5-HT).
| Compound | Functional Assay | pEC50 / EC50 | Intrinsic Activity (vs. 5-HT) |
| This compound | Inhibition of forskolin-stimulated adenylyl cyclase (guinea-pig substantia nigra) | 9.1 (pEC50) | Similar to 5-HT |
| Inhibition of K+-evoked [3H]-5-HT release (guinea-pig frontal cortex) | 9.4 (pEC50) | - | |
| Sumatriptan | Inhibition of forskolin-stimulated adenylyl cyclase (guinea-pig substantia nigra) | 6.2 (pEC50) | Similar to 5-HT |
| Inhibition of K+-evoked [3H]-5-HT release (guinea-pig frontal cortex) | 6.5 (pEC50) | - | |
| PNU-142633 | Cytosensor cell-based assay | - | 70%[1] |
| L-775,606 | Contraction of human isolated coronary artery | - | Lower than Sumatriptan |
| Rizatriptan | Contraction of human isolated coronary artery | - | Lower than Sumatriptan and L-741,519[3] |
| L-741,519 | Contraction of human isolated coronary artery | More potent than Sumatriptan | Lower than Sumatriptan[3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by these agonists and the general workflows of the experimental procedures used to generate the data presented above.
References
- 1. Preclinical studies characterizing the anti-migraine and cardiovascular effects of the selective 5-HT1D receptor agonist PNU-142633 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. 5-HT1D receptor agonists and human coronary artery reactivity in vitro: crossover comparisons of 5-HT and sumatriptan with rizatriptan and L-741,519 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Functional Effects of L694247 in New Experimental Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the 5-HT1D receptor agonist L694247 with other relevant alternatives, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate the validation of its functional effects in new experimental models.
Comparative Performance of 5-HT1D Receptor Agonists
The following tables summarize the binding affinities and functional potencies of this compound and alternative 5-HT1D receptor agonists. This data is crucial for selecting the appropriate compound for specific research needs, considering both potency and selectivity.
Table 1: Comparative Binding Affinities (pKi) of 5-HT1D Receptor Agonists at Human Serotonin Receptors
| Compound | 5-HT1D | 5-HT1B | 5-HT1A | 5-HT1E | 5-HT1F | 5-HT2A | 5-HT2C | 5-HT3 |
| This compound | 10.03 | 9.08 | 8.64 | 5.66 | - | 6.50 | 6.42 | < 5.0 |
| Sumatriptan | 8.22 | 5.94 | 6.14 | 5.64 | High Affinity | < 5.0 | 5.0 | < 5.0 |
| Rizatriptan | High Affinity | High Affinity | - | - | High Affinity | - | - | - |
| Eletriptan | High Affinity | High Affinity | - | - | High Affinity | - | - | - |
| Naratriptan | High Affinity | High Affinity | - | - | High Affinity | - | - | - |
| Zolmitriptan | High Affinity | High Affinity | - | - | High Affinity | - | - | - |
Table 2: Comparative Functional Potencies (pEC50) of 5-HT1D Receptor Agonists
| Compound | Adenylyl Cyclase Inhibition (Guinea Pig Substantia Nigra) | K+-evoked [3H]-5-HT Release Inhibition (Guinea Pig Frontal Cortex) | Human Coronary Artery Vasoconstriction |
| This compound | 9.1 | 9.4 | - |
| Sumatriptan | 6.2 | 6.5 | Potent |
| Rizatriptan | - | - | Less potent than Sumatriptan |
| L-741,519 | - | - | More potent than Sumatriptan |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below to enable the validation and characterization of this compound and other 5-HT1D receptor agonists.
Inhibition of Forskolin-Stimulated Adenylyl Cyclase Activity
This in vitro assay assesses the ability of a compound to inhibit the production of cyclic AMP (cAMP), a key second messenger, following the activation of adenylyl cyclase by forskolin. This is a hallmark functional effect of 5-HT1D receptor activation.
Materials:
-
Guinea pig substantia nigra tissue homogenate (or a cell line expressing the 5-HT1D receptor)
-
Assay buffer (e.g., Tris-HCl buffer containing MgCl2, ATP, GTP, and a phosphodiesterase inhibitor like IBMX)
-
Forskolin solution
-
This compound and other test compounds
-
cAMP assay kit (e.g., ELISA or radiometric-based)
Procedure:
-
Prepare tissue homogenates or cell membranes and quantify protein concentration.
-
In a multi-well plate, add the tissue homogenate or membranes to the assay buffer.
-
Add various concentrations of the test compound (e.g., this compound) to the wells.
-
Initiate the reaction by adding a fixed concentration of forskolin to all wells (except for the basal control).
-
Incubate the plate at 30°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., hydrochloric acid or by boiling).
-
Measure the amount of cAMP produced in each well using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP production against the log concentration of the agonist. Calculate the pEC50 value from the resulting dose-response curve.
Inhibition of K+-Evoked [3H]-5-HT Release from Brain Slices
This ex vivo assay measures the ability of a compound to inhibit the release of serotonin from presynaptic terminals, a key physiological function of 5-HT1D autoreceptors.
Materials:
-
Guinea pig frontal cortex slices (or other relevant brain region)
-
Krebs-Ringer bicarbonate buffer (gassed with 95% O2 / 5% CO2)
-
[3H]-Serotonin ([3H]-5-HT)
-
High potassium (K+) buffer (e.g., Krebs-Ringer with elevated KCl concentration)
-
This compound and other test compounds
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare thin slices (e.g., 300-400 µm) of the guinea pig frontal cortex.
-
Pre-incubate the slices in Krebs-Ringer buffer containing [3H]-5-HT to allow for uptake of the radiolabel.
-
Wash the slices with fresh buffer to remove excess unincorporated [3H]-5-HT.
-
Place individual slices in a superfusion chamber and continuously perfuse with Krebs-Ringer buffer.
-
Collect fractions of the perfusate at regular intervals to establish a baseline of [3H]-5-HT release.
-
Introduce the test compound (e.g., this compound) into the perfusion buffer at a desired concentration.
-
Stimulate neurotransmitter release by switching to the high K+ buffer for a short period (e.g., 2-5 minutes).
-
Continue collecting fractions to measure the evoked release and the subsequent return to baseline.
-
Quantify the amount of [3H]-5-HT in each fraction using a scintillation counter.
-
Data Analysis: Calculate the fractional release of [3H]-5-HT for each collection period. Determine the percentage inhibition of K+-evoked release caused by the test compound.
In Vivo Rat Water Intake Model
This in vivo model assesses the central effects of 5-HT1D receptor agonists on drinking behavior in rats.
Materials:
-
Male Wistar rats
-
Stereotaxic apparatus for intraventricular injections (if applicable)
-
This compound and other test compounds dissolved in a suitable vehicle
-
Water bottles and graduated cylinders for measuring water intake
Procedure:
-
House rats individually and allow them to acclimate to the experimental conditions.
-
For central administration, cannulate the lateral or third ventricle of the rats using stereotaxic surgery and allow for recovery.
-
Deprive the rats of water for a specific period (e.g., 24 hours) to induce thirst.
-
Administer the test compound (e.g., this compound) via the desired route (e.g., intraperitoneal, subcutaneous, or intraventricular injection).
-
Immediately after administration, provide the rats with pre-weighed water bottles.
-
Measure the volume of water consumed at regular intervals (e.g., 30, 60, 120 minutes).
-
Data Analysis: Compare the cumulative water intake in the drug-treated groups to the vehicle-treated control group. Analyze the data using appropriate statistical methods (e.g., ANOVA).
Visualizations
The following diagrams illustrate key concepts related to the function and evaluation of this compound.
Caption: Signaling pathway of this compound via the 5-HT1D receptor.
Caption: Experimental workflow for validating this compound's functional effects.
Caption: Logical relationship of this compound to alternative 5-HT1D agonists.
L694247: A Comparative Analysis of a Potent 5-HT1D Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical and mechanistic comparison of L694247, a potent 5-HT1D receptor agonist, with the established migraine therapeutic, sumatriptan. The following sections detail the comparative binding affinities and functional potencies of these compounds, outline the experimental protocols for key assays, and illustrate the relevant signaling pathways.
Quantitative Comparison of this compound and Sumatriptan
The following table summarizes the binding affinities (pIC50) and functional potencies (pEC50) of this compound and sumatriptan at various serotonin (5-HT) receptor subtypes. Higher values indicate greater affinity or potency.
| Target | Parameter | This compound | Sumatriptan |
| 5-HT1D Receptor | pIC50 (Binding Affinity) | 10.03 | 8.22 |
| pEC50 (Functional Potency - Adenylyl Cyclase Inhibition) | 9.1 | 6.2 | |
| pEC50 (Functional Potency - Serotonin Release Inhibition) | 9.4 | 6.5 | |
| 5-HT1B Receptor | pIC50 (Binding Affinity) | 9.08 | 5.94 |
| 5-HT1A Receptor | pIC50 (Binding Affinity) | 8.64 | 6.14 |
| 5-HT1C Receptor | pIC50 (Binding Affinity) | 6.42 | 5.0 |
| 5-HT2 Receptor | pIC50 (Binding Affinity) | 6.50 | < 5.0 |
| 5-HT1E Receptor | pIC50 (Binding Affinity) | 5.66 | 5.64 |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the signaling pathway of the 5-HT1D receptor and the general workflow of the key experimental assays used to characterize this compound.
Caption: 5-HT1D receptor signaling cascade.
Caption: General workflow for key in vitro assays.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assays
Objective: To determine the binding affinity (pIC50) of this compound and sumatriptan for various 5-HT receptor subtypes.
Materials:
-
Membrane preparations from cells or tissues expressing the 5-HT receptor of interest.
-
Radioligand (e.g., [3H]5-HT).
-
Unlabeled competitor compounds (this compound, sumatriptan, and subtype-selective ligands for non-specific binding determination).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% ascorbic acid).
-
Scintillation fluid.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the competitor compound (this compound or sumatriptan). For total binding, add buffer instead of the competitor. For non-specific binding, add a high concentration of a known ligand for the receptor.
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 value to a pIC50 (-log(IC50)).
Inhibition of Forskolin-Stimulated Adenylyl Cyclase Assay
Objective: To determine the functional potency (pEC50) of this compound and sumatriptan in inhibiting adenylyl cyclase activity.
Materials:
-
Membrane preparations from cells expressing the 5-HT1D receptor (e.g., guinea-pig substantia nigra).
-
Forskolin.
-
ATP.
-
This compound and sumatriptan.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.7, containing 5 mM MgCl2, 1 mM EDTA, and 1 mM isobutylmethylxanthine (IBMX) as a phosphodiesterase inhibitor).
-
cAMP detection kit (e.g., radioimmunoassay or enzyme-linked immunosorbent assay).
Procedure:
-
Assay Setup: In test tubes or a 96-well plate, add the membrane preparation and varying concentrations of the test compound (this compound or sumatriptan).
-
Pre-incubation: Pre-incubate the mixture for a short period (e.g., 10 minutes) at 30°C.
-
Stimulation: Initiate the adenylyl cyclase reaction by adding a fixed concentration of forsklin (to stimulate the enzyme) and ATP (as the substrate).
-
Incubation: Incubate the reaction mixture at 30°C for a defined time (e.g., 15 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., by boiling or adding a specific buffer from the cAMP kit).
-
cAMP Measurement: Quantify the amount of cAMP produced using a suitable cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value. Convert the EC50 value to a pEC50 (-log(EC50)).
Inhibition of K+-Evoked [3H]-5-HT Release Assay
Objective: To assess the functional potency (pEC50) of this compound and sumatriptan in inhibiting the release of serotonin from nerve terminals.
Materials:
-
Brain tissue slices from a relevant region (e.g., guinea-pig frontal cortex).
-
[3H]-5-HT.
-
Krebs-Ringer bicarbonate buffer (aerated with 95% O2 / 5% CO2).
-
High potassium Krebs-Ringer buffer (with elevated KCl concentration, e.g., 30 mM, and reduced NaCl to maintain osmolarity).
-
This compound and sumatriptan.
-
Scintillation fluid and counter.
Procedure:
-
Slice Preparation: Prepare thin slices of the brain tissue using a tissue chopper or vibratome.
-
Loading with [3H]-5-HT: Incubate the slices in Krebs-Ringer buffer containing [3H]-5-HT to allow for uptake into serotonergic nerve terminals.
-
Superfusion: Place the loaded slices in a superfusion chamber and continuously perfuse with warm, aerated Krebs-Ringer buffer to establish a stable baseline of [3H]-5-HT release.
-
Depolarization and Treatment: Switch to the high potassium buffer to induce depolarization and evoke the release of [3H]-5-HT. Perform this stimulation in the absence and presence of varying concentrations of this compound or sumatriptan.
-
Fraction Collection: Collect the superfusate in fractions throughout the experiment.
-
Quantification: Measure the radioactivity in each fraction and in the tissue slices at the end of the experiment using a scintillation counter.
-
Data Analysis: Calculate the fractional release of [3H]-5-HT for each collection period. Determine the extent of inhibition of the potassium-evoked release by the test compounds. Plot the percentage of inhibition against the logarithm of the agonist concentration and fit the data to determine the EC50 value. Convert the EC50 value to a pEC50 (-log(EC50)).
Safety Operating Guide
Safe Disposal of L694247: A Guide for Laboratory Professionals
L694247 is identified as a selective serotonin 5-HT1B and 5-HT1D full agonist with the chemical formula C20H21N5O3S[1]. Given its nature as a complex organic molecule and a potent bioactive agent, it must be treated as hazardous chemical waste. Improper disposal can lead to environmental contamination and potential health risks.
Core Principles for Disposal
The fundamental principle for the disposal of this compound is to prevent its release into the environment. This means it should never be disposed of down the drain or in regular solid waste[2][3]. All waste containing this compound, including pure compound, solutions, and contaminated materials, must be collected and managed as hazardous chemical waste.
Quantitative Data Summary
Due to the absence of a specific SDS for this compound, quantitative data regarding its environmental fate, toxicity for disposal purposes, or specific concentration limits for disposal are not available. The following table summarizes key identifiers for this compound.
| Identifier | Value | Reference |
| IUPAC Name | N-[4-({5-[3-(2-Aminoethyl)-1H-indol-5-yl]-1,2,4-oxadiazol-3-yl}methyl)phenyl]methanesulfonamide | [1] |
| CAS Number | 137403-12-4 | [1] |
| Molecular Formula | C20H21N5O3S | [1] |
| Molar Mass | 411.48 g/mol | [1] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe collection and disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Before handling this compound or its waste, ensure appropriate PPE is worn, including a lab coat, safety goggles, and chemical-resistant gloves[4][5].
2. Waste Segregation and Collection:
-
Solid Waste: Collect un-used or expired solid this compound, as well as any lab materials grossly contaminated with the solid (e.g., weighing boats, contaminated paper towels), in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with organic compounds and have a secure lid[2].
-
Liquid Waste: Collect all solutions containing this compound in a separate, leak-proof, and clearly labeled liquid hazardous waste container[2]. Do not mix with other incompatible waste streams[2].
-
Sharps Waste: Any sharps (needles, scalpels, etc.) contaminated with this compound must be disposed of in a designated, puncture-proof sharps container for chemically contaminated sharps[2].
-
Empty Containers: The original container of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as hazardous liquid waste[6]. After rinsing and air-drying in a fume hood, the defaced container may be disposed of according to institutional guidelines for empty chemical containers[6].
3. Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the major components and their approximate concentrations[6]. Follow your institution's specific labeling requirements.
4. Storage:
-
Store hazardous waste containers in a designated satellite accumulation area within the laboratory[3]. The area should be secure, away from general traffic, and have secondary containment to prevent spills. Ensure the container lids are securely closed except when adding waste[3].
5. Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste[6][7]. EHS professionals are trained in the proper handling and disposal of chemical waste in accordance with federal, state, and local regulations.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. L-694247 - Wikipedia [en.wikipedia.org]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. files.dep.state.pa.us [files.dep.state.pa.us]
- 5. fishersci.com [fishersci.com]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Personal protective equipment for handling L694247
This document provides crucial safety and logistical information for the handling and disposal of the research compound L694247. The following procedures and recommendations are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to minimize exposure and ensure personal safety. The required equipment varies depending on the nature of the task being performed.
Table 1: Personal Protective Equipment (PPE) Requirements for this compound
| Task Category | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Handling solid compound (weighing, aliquoting) | Chemical fume hood or ventilated balance enclosure | Nitrile gloves (minimum 4 mil thickness) | Safety glasses with side shields or safety goggles | N95 respirator or higher | Lab coat |
| Preparing solutions (dissolving, diluting) | Chemical fume hood | Nitrile gloves (minimum 4 mil thickness) | Safety goggles or face shield | Not generally required if in a fume hood | Lab coat |
| Cell culture and in-vitro assays | Biosafety cabinet (Class II) | Nitrile gloves (sterile) | Safety glasses | Not generally required | Lab coat |
| Animal handling (dosing, sample collection) | Ventilated cage changing station or chemical fume hood | Double-gloved with nitrile gloves | Safety glasses and face shield | N95 respirator | Disposable gown |
| Waste disposal | Chemical fume hood | Heavy-duty nitrile or butyl rubber gloves | Safety goggles and face shield | As needed based on waste form | Lab coat or disposable gown |
Safe Handling Procedures
Adherence to standard operating procedures is critical. Always consult the Safety Data Sheet (SDS) for the most detailed information.
Experimental Workflow for Handling this compound
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS). Put on all required PPE as specified in Table 1.
-
Weighing: Conduct all weighing of the solid compound within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.
-
Solution Preparation: Prepare solutions in a chemical fume hood. Add solvent to the solid compound slowly to avoid splashing.
-
Administration: When performing experiments, use appropriate containment methods, such as closed systems or biosafety cabinets.
-
Decontamination: After handling, decontaminate all surfaces and equipment with a suitable solvent (e.g., 70% ethanol), followed by a laboratory-grade detergent.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
Table 2: Emergency Response Plan for this compound
| Exposure Type | Immediate Action | Follow-up |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. | Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. | Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. | Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. | Seek immediate medical attention. |
| Minor Spill | Alert others in the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand). Place waste in a sealed container. | Decontaminate the area. |
| Major Spill | Evacuate the area. Alert supervisor and safety officer. | Follow institutional procedures for hazardous material spills. |
Disposal Plan
Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Logical Flow for Waste Disposal of this compound
Disposal Protocol:
-
Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, must be segregated as hazardous chemical waste.
-
Containment:
-
Solid Waste: Collect in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a compatible, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: All sharps (needles, scalpels) must be placed in a designated sharps container for hazardous chemical waste.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the name "this compound," and the primary hazards (e.g., "Toxic").
-
Storage: Store hazardous waste in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.
-
Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this compound down the drain or in regular trash.
Hypothetical Signaling Pathway
For research context, if this compound were a hypothetical inhibitor of the PI3K/Akt/mTOR signaling pathway, understanding its mechanism is key to interpreting experimental results.
Hypothetical PI3K/Akt/mTOR Pathway Inhibition by this compound
This guide provides a foundational framework for the safe handling and disposal of the research compound this compound. Always prioritize safety and consult your institution's specific guidelines and safety professionals.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
